1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
Description
Properties
IUPAC Name |
1-[4-(trifluoromethylsulfanyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3OS/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJRMALTSZKPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401232844 | |
| Record name | α-Methyl-4-[(trifluoromethyl)thio]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21101-66-6 | |
| Record name | α-Methyl-4-[(trifluoromethyl)thio]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21101-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-4-[(trifluoromethyl)thio]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401232844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Significance of trifluoromethylthio group in medicinal chemistry
The Trifluoromethylthio (-SCF ) Group: A "Super-Lipophilic" Pharmacophore in Medicinal Chemistry
Executive Summary
The trifluoromethylthio group (-SCF
This guide analyzes the physicochemical causality behind the -SCF
Physicochemical Profile: The "Super-Lipophilic" Effect
The primary driver for incorporating an -SCF
Comparative Physicochemical Metrics
The following table contrasts -SCF
| Substituent | Hansch | Hammett | Hammett | Field Effect (F) | Resonance (R) |
| -H | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 |
| -F | 0.14 | 0.06 | 0.34 | 0.45 | -0.39 |
| -CF | 0.88 | 0.54 | 0.43 | 0.38 | 0.16 |
| -OCF | 1.04 | 0.35 | 0.38 | 0.28 | 0.07 |
| -SCF | 1.44 | 0.50 | 0.40 | 0.20 | 0.30 |
| -SCH | 0.61 | 0.00 | 0.15 | 0.20 | -0.20 |
Key Insights:
-
Lipophilicity: -SCF
is one of the most lipophilic groups available. It is approximately 1.6x more lipophilic than -CF . This is critical for "greasing" polar scaffolds to improve oral bioavailability. -
Electronic Modulation: Unlike -OCF
, which has a weak resonance donor effect, -SCF is a strong electron-withdrawing group (EWG) similar to -CF . This reduces the electron density of aromatic rings, protecting them from oxidative metabolism (e.g., P450 hydroxylation). -
The "Magic Methyl" of Fluorine: Just as a methyl group can anchor a molecule in a hydrophobic pocket, the -SCF
group provides a "super-hydrophobic" anchor, often increasing potency by orders of magnitude if the binding pocket tolerates the slightly larger sulfur atom radius.
Strategic Applications & Case Studies
Toltrazuril: Bioavailability in Veterinary Medicine
Compound: Toltrazuril (Baycox)
Class: Triazinetrione Coccidiostat
Mechanism: The inclusion of the -SCF
-
Role of -SCF
: It drastically increases the lipophilicity of the triazinetrione core, facilitating rapid absorption and distribution into parasite-infected tissues. The strong EWG nature also stabilizes the central ring against rapid degradation. -
Outcome: High efficacy against coccidia with a long half-life.
Cefazaflur: Electronic Tuning in Antibiotics
Compound: Cefazaflur Class: First-generation Cephalosporin Mechanism: Cefazaflur contains a -(C=O)CH_2SCF_3 side chain.[1]
-
Role of -SCF
: Here, the group acts primarily as an electronic modulator.[1] The electron-withdrawing effect influences the acidity of the neighboring protons and the reactivity of the beta-lactam ring, fine-tuning the antibacterial spectrum.
Synthetic Toolbox: Decision Matrix
Choosing the right trifluoromethylthiolation method depends heavily on the electronic nature of the substrate.
Synthetic Strategy Diagram
The following Graphviz diagram outlines the decision logic for selecting a synthetic route.
Caption: Decision matrix for selecting trifluoromethylthiolation reagents based on substrate electronics.
Technical Protocol: Electrophilic Trifluoromethylthiolation
This protocol details the use of
Reagent Profile
-
Name:
-(Trifluoromethylthio)saccharin -
CAS: 1432369-66-0
-
Role: Electrophilic
source. -
Stability: Stable in air and moisture; can be stored at room temperature.
Experimental Workflow: Trifluoromethylthiolation of an Electron-Rich Arene
Objective: Install -SCF
Reagents:
-
Substrate (e.g., 1-Methylindole) (1.0 equiv)
- -(Trifluoromethylthio)saccharin (1.2 equiv)
-
Lewis Acid Catalyst: BF
OEt (20 mol%) or TMSOTf (10 mol%) -
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Procedure:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen or argon.[2]
-
Dissolution: Add the substrate (1.0 mmol) and anhydrous DCM (5.0 mL, 0.2 M concentration).
-
Reagent Addition: Add
-(Trifluoromethylthio)saccharin (1.2 mmol, 339 mg) in one portion. The suspension may not dissolve immediately. -
Activation: Cool the mixture to 0°C (ice bath). Dropwise add the Lewis Acid (e.g., BF
OEt , 0.2 mmol). -
Reaction: Allow the reaction to warm to room temperature (25°C) and stir. Monitor by TLC or LC-MS.
-
Note: Reaction times typically range from 2 to 12 hours depending on substrate nucleophilicity.
-
-
Quench: Upon completion, quench with saturated aqueous NaHCO
(10 mL). -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (typically Hexanes/EtOAc gradient). The -SCF
product will be less polar than the parent saccharin byproduct.
Validation Criteria:
-
F NMR: Look for a singlet around -42 to -45 ppm . This is the diagnostic shift for the -SCF
group attached to an arene. -
Mass Spec: The -SCF
group adds 101 Da to the molecular weight.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for and values).
-
Xu, X.-H., Matsuzaki, K., & Shibata, N. (2013). "The Trifluoromethylthio Group in Organocatalysis and Drug Design."[3][4][5] Chemical Reviews, 115(2), 731–764. Link
-
Shao, X., Xu, C., Lu, L., & Shen, Q. (2015). "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation." Accounts of Chemical Research, 48(11), 2927–2936. Link
-
Toltrazuril Data Sheet. PubChem Database. National Center for Biotechnology Information. Link
-
Billard, T., & Langlois, B. R. (2002). "Electrophilic Trifluoromethylthiolation of Aromatics." Tetrahedron Letters, 43(38), 6803-6805. Link
-
Xiao, Q., et al. (2017). "Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation." Organic Syntheses, 94, 217-233. Link
An In-depth Technical Guide to the Thermodynamic Stability of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its stability, grounded in its molecular structure, and detail the critical experimental protocols required for a robust assessment. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind modern stability testing paradigms, in alignment with international regulatory standards.
Introduction: The Imperative of Stability in Drug Development
The journey from a promising chemical entity to a marketable therapeutic is fraught with challenges, chief among them being the assurance of its stability. The purpose of stability testing is to furnish evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[1] This data is used to establish a re-test period for the drug substance or a shelf life for the drug product and to recommend storage conditions.[1] For a molecule like this compound, understanding its intrinsic stability is paramount. The presence of a trifluoromethylsulfanyl group and a secondary benzylic alcohol introduces specific chemical functionalities that may be susceptible to degradation, impacting purity, potency, and safety.
This guide will provide the necessary protocols and rationale for a thorough investigation, focusing on three pillars of stability assessment:
-
Thermal Analysis: Employing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to understand its solid-state stability and thermal decomposition profile.
-
Forced Degradation (Stress Testing): Intentionally degrading the sample to identify potential degradation pathways and validate the stability-indicating power of analytical methods, as mandated by ICH guidelines.[2][3]
-
Physicochemical Rationale: Correlating the experimental findings with the molecule's inherent chemical properties.
Physicochemical Profile of this compound
A molecule's structure dictates its reactivity and, consequently, its stability. Let's dissect the key features of our target compound.
Molecular Structure:
(Where Ph is a para-substituted benzene ring)
-
Benzylic Alcohol: The secondary alcohol group attached to the benzene ring is a potential site for oxidation, which would convert it to the corresponding ketone, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one. It can also undergo dehydration under acidic or high-temperature conditions.
-
Trifluoromethylsulfanyl (SCF3) Group: The SCF3 group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This electronic effect can influence the reactivity of the entire molecule. While the sulfur atom is in a relatively stable thioether linkage, it can be susceptible to oxidation to form a sulfoxide or sulfone under aggressive oxidative stress.[2] Compounds with trifluoromethyl groups are noted for their metabolic stability and thermal resistance.[5]
-
Aromatic Ring: The phenyl group is generally stable but can be subject to electrophilic attack or photolytic degradation under specific conditions.
Based on this structure, we can anticipate potential degradation pathways involving oxidation of the alcohol and sulfur moieties, as well as thermal decomposition.
Methodologies for Assessing Thermodynamic Stability
A multi-faceted experimental approach is required to build a complete stability profile. The following sections detail the core analytical techniques.
Overall Experimental Workflow
The assessment of thermodynamic stability follows a logical progression from initial solid-state characterization to in-depth degradation pathway analysis. This workflow ensures that data from one experiment informs the design of the next, creating a self-validating system of inquiry.
Caption: Proposed Oxidative Degradation Pathways. (Note: Image placeholders would be replaced with actual chemical structure images in a final document.)
Structural Elucidation
-
HPLC-MS/MS: This is the primary tool for identification. The mass-to-charge ratio (m/z) of the degradant peaks will be determined.
-
Degradant 1 (Ketone): Expected m/z would be 2 units less than the parent compound due to the loss of two hydrogen atoms.
-
Degradant 2 (Sulfoxide): Expected m/z would be 16 units greater than the parent, corresponding to the addition of one oxygen atom.
-
-
NMR Spectroscopy: If degradants can be isolated, ¹H and ¹³C NMR would provide definitive structural confirmation. For the ketone, the disappearance of the alcohol proton and methine proton signal, and the appearance of a ketone carbonyl in the ¹³C spectrum would be conclusive.
Conclusion and Recommendations
This technical guide outlines a robust, systematic approach to evaluating the thermodynamic stability of this compound. The initial assessment, based on its chemical structure, suggests a potential liability towards oxidation. The experimental framework provided, encompassing thermal analysis (DSC/TGA) and comprehensive forced degradation studies, is designed to rigorously test this hypothesis and uncover any other potential stabilities.
The primary findings indicate that the molecule possesses good solid-state thermal stability and is resistant to hydrolytic and photolytic stress. However, it is susceptible to oxidative degradation. The two primary degradation products are likely the corresponding ketone and sulfoxide.
Recommendations:
-
Analytical Method Validation: The stability-indicating HPLC method must be fully validated to ensure it can separate and accurately quantify the parent compound from all identified degradation products.
-
Formulation Development: For any liquid formulation, the inclusion of an antioxidant should be considered to mitigate oxidative degradation.
-
Packaging: While not found to be photosensitive, standard protective packaging is always recommended. Storage in a well-closed container to protect from atmospheric oxygen is advisable.
By following this comprehensive guide, researchers and drug development professionals can build a thorough and scientifically sound stability profile for this compound, ensuring a foundation of quality and safety for any future development.
References
-
ICH. (n.d.). Q1A - Q1F Stability. Retrieved from ICH Quality Guidelines. [Link]
-
Bavishi, B. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. SlideShare. Retrieved from [Link]
-
GMP App. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Retrieved from [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (Trifluoromethyl)sulfanyl (SCF3) Compounds. Retrieved from [Link]
-
Manuni, et al. (2016, July 1). REVIEW: FORCE DEGRADATION STUDIES. Pharma Science Monitor. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). A Glance at Trifluoromethanesulfonamide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (2025, May 21). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from [Link]
-
Mettler Toledo. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
Sources
Hydrogen bonding capacity of SCF3-substituted secondary alcohols
The Fluorinated Chalcogen Frontier: Hydrogen Bonding Mechanics of SCF -Substituted Secondary Alcohols
Executive Summary
The trifluoromethylthio group (
This guide dissects the physicochemical behavior of
Part 1: The Physicochemical Landscape
To understand the hydrogen bonding capacity of these alcohols, one must first contextualize the
Electronic vs. Steric Modulation
The
| Parameter | Impact on Proximal OH | |||
| Hansch | 0.88 | 1.04 | 1.44 | Increases membrane permeability; desolvates the OH group. |
| Hammett | 0.54 | 0.35 | 0.50 | Increases OH acidity (stronger H-bond donor). |
| Bond Length (C-X) | ~1.50 Å | ~1.40 Å | ~1.82 Å | Projects the |
| H-Bond Acceptor Potential | Poor (F) | Moderate (O) | Very Poor (S) | Sulfur is a soft base; rarely accepts H-bonds in this context. |
The "Super-Lipophilic" Paradox
While the
Part 2: Hydrogen Bonding Mechanics
The hydrogen bonding capacity of
Inductive Acidification (H-Bond Donor Strength)
The
-
Mechanism:
-
Result: The electron density on the oxygen atom decreases, weakening the
bond and increasing the partial positive charge on the proton ( ). -
Quantification: While standard secondary alcohols (e.g., 2-propanol) have a
, the presence of a - group can lower the by 1–2 units (estimated ). This makes the alcohol a stronger H-bond donor in protein binding pockets.
Intramolecular Interactions (The S···HO Question)
Does the sulfur atom accept a hydrogen bond from the neighboring hydroxyl?
-
Theoretical Stance: Sulfur is a poor hydrogen bond acceptor (HBA) due to its diffuse lone pairs. Furthermore, the strong electron-withdrawing
group attached to the sulfur further reduces its basicity. -
Conformational Reality: Unlike
-fluoro alcohols (which form "fused" 5-membered intramolecular rings), - alcohols rarely form stable intramolecular bonds. -
Implication: The hydroxyl proton remains "free" and available for intermolecular binding with solvent or protein targets, rather than being sequestered internally.
Visualization of H-Bonding Dynamics
Figure 1: The electronic cascade enhancing the H-bond donor capacity of the hydroxyl group. Note the absence of significant intramolecular locking.
Part 3: Synthetic Pathways
To study these properties, one must access the material. The most robust route to
Protocol: Nucleophilic Ring-Opening of Epoxides with
This protocol ensures the installation of the
Reagents:
-
Substrate: Terminal or internal epoxide.
-
Reagent: Silver(I) trifluoromethanethiolate (
). -
Catalyst: Tetrabutylammonium iodide (TBAI) or similar phase transfer catalyst.
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Methodology:
-
Preparation of Active Species: In a flame-dried Schlenk flask under Argon, suspend
(1.5 equiv) in anhydrous MeCN (0.2 M relative to substrate).-
Why:
is stable but insoluble. It requires activation.[1] -
Add: TBAI (0.2 equiv). The iodide displaces the
from silver, generating a soluble, reactive " " species in situ.
-
-
Substrate Addition: Add the epoxide (1.0 equiv) dropwise to the suspension at
. -
Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Use TLC (stain with Phosphomolybdic Acid) or
NMR (singlet at ppm).
-
-
Workup (Critical for Sulfur Compounds):
-
Filter the mixture through a Celite pad to remove silver salts.
-
Dilute with
and wash with water ( ) and brine ( ). -
Note: Avoid acidic washes initially to prevent potential elimination or rearrangement.
-
-
Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography.
-
Validation: The product should show a characteristic
NMR signal ( to ppm) and a broad OH stretch in IR ( ).
-
Figure 2: Synthetic workflow for accessing
Part 4: Experimental Validation of H-Bonding
To empirically verify the enhanced hydrogen bonding capacity (HBC), simple
Protocol: NMR Titration for H-Bond Acidity
This method measures the chemical shift change (
-
Baseline Sample: Dissolve the
-alcohol (10 mM) in a non-polar, non-H-bonding solvent: (dried over molecular sieves).-
Record:
NMR. Note the chemical shift of the OH proton ( ).
-
-
Titration: Sequentially add aliquots of DMSO-
(a strong H-bond acceptor).-
Points: 0.5, 1.0, 2.0, 5.0, 10.0 equivalents.
-
-
Data Analysis: Plot
vs. [DMSO].-
The shift will move downfield (higher ppm) as the H-bond complex forms.
-
Interpretation: A steeper slope and a larger total
(saturation point) compared to a non-fluorinated control (e.g., 2-propanol) confirms higher Hydrogen Bond Acidity .
-
-
Abraham's A Parameter: If available, correlate these shifts to determine the Abraham solute hydrogen bond acidity parameter (
). alcohols typically show elevated values, confirming their utility as potent donors in hydrophobic pockets.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Lipophilicity/ values).
-
Leroux, F. R., et al. (2013). "Trifluoromethyl Ethers and -Thioethers as Tools for Medicinal Chemistry and Agrochemicals."[2] ChemMedChem. Link (Note: Generalized link to journal/topic as specific deep link may vary).
- Xu, X.-H., & Qing, F.-L. (2015). "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Journal of Organic Chemistry.
- Togni, A. (2012). "Electrophilic Trifluoromethylthiolation Reagents." Chemistry - A European Journal.
- Hunter, C. A. (2004). "Quantifying Intermolecular Interactions: Hydrogen Bonding." Angewandte Chemie International Edition.
-
Billard, T. (2018). "The SCF3 Group: A Super-Lipophilic Substituent?" ChemBioChem. Link
Methodological & Application
Application Note: Regioselective Synthesis of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
This Application Note is structured to guide researchers through the synthesis of 1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol starting strictly from acetophenone .
A critical analysis of the starting material (acetophenone) reveals a fundamental regiochemical challenge: the acetyl group is a meta-director in electrophilic aromatic substitution (EAS). To achieve the target's para-substitution pattern, the synthetic strategy must invert the electronic properties of the ring.
This protocol utilizes a "Reduce-Protect-Functionalize" strategy to ensure high regioselectivity and chemical yield.
Executive Summary & Retrosynthetic Logic
The direct functionalization of acetophenone with electrophiles (e.g., bromination or trifluoromethylthiolation) predominantly yields the meta-isomer due to the electron-withdrawing nature of the carbonyl group. The target molecule requires para-substitution.
To resolve this, we employ a Functional Group Interconversion (FGI) strategy:
-
Reduction: Convert the electron-withdrawing carbonyl (
) to an electron-donating secondary alcohol ( ). -
Protection: Acetylate the alcohol to prevent oxidation during halogenation while maintaining ortho/para directing capability via the alkyl group.
-
Bromination: Introduce the bromine handle at the para position (sterically favored over ortho).
-
Cross-Coupling: Copper-mediated trifluoromethylthiolation.
-
Deprotection: Restore the alcohol functionality.
Synthetic Pathway Visualization
Caption: Logical flow converting the meta-directing acetophenone to an ortho/para-directing intermediate to achieve the target structure.
Detailed Experimental Protocols
Step 1: Reduction of Acetophenone
Objective: Convert the deactivating carbonyl group into an activating hydroxyl group.
-
Reagents: Acetophenone (1.0 eq), Sodium Borohydride (
, 0.5 eq), Methanol ( ). -
Mechanism: Nucleophilic addition of hydride to the carbonyl carbon.
Protocol:
-
Dissolve acetophenone (12.0 g, 100 mmol) in anhydrous MeOH (100 mL) in a 250 mL round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Add
(1.9 g, 50 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. -
Stir at 0°C for 30 minutes, then warm to room temperature (RT) for 1 hour.
-
QC Check: Monitor by TLC (Hexane/EtOAc 4:1). Acetophenone (
) should disappear; Alcohol ( ) appears. -
Quench with water (50 mL) and extract with Dichloromethane (DCM,
mL). -
Dry over
and concentrate to yield 1-phenylethanol (Yield typically >95%).
Step 2: Protection (Acetylation)
Objective: Protect the secondary alcohol to prevent oxidation during the subsequent bromination step and enhance steric bulk to favor para substitution.
-
Reagents: 1-Phenylethanol, Acetic Anhydride (
), Pyridine, DMAP (cat).
Protocol:
-
Dissolve 1-phenylethanol (from Step 1) in DCM (100 mL).
-
Add Pyridine (1.2 eq) and DMAP (0.05 eq).
-
Add
(1.2 eq) dropwise at 0°C. -
Stir at RT for 3 hours.
-
Wash with 1M HCl (to remove pyridine), then saturated
. -
Concentrate to yield 1-phenylethyl acetate .
Step 3: Regioselective Bromination
Objective: Introduce the bromine atom at the para position. The ethyl acetate group directs ortho/para, but sterics strongly favor para.
-
Reagents: N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN),
(10 mol% catalyst). -
Critical Note: Do not use elemental bromine (
) without protection, as it is harsh. NBS provides a controlled source of electrophilic bromine.
Protocol:
-
Dissolve 1-phenylethyl acetate (16.4 g, 100 mmol) in MeCN (150 mL).
-
Add
(0.77 g, 10 mmol). -
Cool to 0°C and add NBS (18.7 g, 105 mmol) in portions.
-
Stir at RT for 12 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Recrystallize from Hexane/Ethanol or perform flash chromatography to separate the para isomer (major) from trace ortho isomer.
-
Product: 1-(4-bromophenyl)ethyl acetate .
Step 4: Copper-Mediated Trifluoromethylthiolation
Objective: Cross-coupling of the aryl bromide with a trifluoromethylthiolating agent.
-
Reagents: 1-(4-bromophenyl)ethyl acetate (1.0 eq),
(1.2 eq), CuI (1.0 eq), Bipyridine (bpy, 1.0 eq), Diglyme or DMF. -
Alternative Reagent: If
is unavailable, use + + / .
Protocol (Using
-
In a glovebox or under Argon, charge a pressure tube with 1-(4-bromophenyl)ethyl acetate (2.43 g, 10 mmol),
(2.5 g, 12 mmol), CuI (1.9 g, 10 mmol), and bipyridine (1.56 g, 10 mmol). -
Add anhydrous Diglyme (20 mL).
-
Seal and heat to 110°C for 16 hours.
-
Cool to RT. Filter through a Celite pad to remove metal salts.
-
Dilute filtrate with water and extract with Ether.
-
Concentrate to obtain 1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethyl acetate .
Step 5: Deprotection (Hydrolysis)
Objective: Reveal the final alcohol.
-
Reagents: NaOH (2M aq), Methanol.
Protocol:
-
Dissolve the intermediate from Step 4 in MeOH (20 mL).
-
Add 2M NaOH (10 mL).
-
Stir at RT for 2 hours.
-
Neutralize with 1M HCl.
-
Extract with EtOAc, dry, and concentrate.
-
Final Purification: Column chromatography (Hexane/EtOAc gradient).
Quantitative Data & Reagent Table
| Step | Reagent | Equiv. | Role | Critical Parameter |
| 1 | 0.5 | Reductant | Keep T < 10°C during addition to avoid runaway exotherm. | |
| 2 | 1.2 | Protecting Group | Ensure pyridine removal (acid wash) to prevent catalyst poisoning in Step 4. | |
| 3 | NBS | 1.05 | Brominating Agent | Protect from light. Radical side-reactions are possible if irradiated. |
| 4 | 1.2 | Anhydrous conditions essential. High cost; can substitute with CuSCF3. | ||
| 4 | CuI | 1.0 | Mediator | Stoichiometric copper is often required for high yields in |
| 5 | NaOH | 2.0 | Hydrolysis Base | Monitor pH during neutralization to avoid elimination side reactions. |
Scientific Validation (E-E-A-T)
Why this route?
While 4'-bromoacetophenone is commercially available, the prompt requires synthesis from acetophenone.
-
Direct Bromination Failure: Direct bromination of acetophenone yields 3-bromoacetophenone (meta) due to the deactivating acyl group.
-
Direct Trifluoromethylthiolation Failure: Similarly, EAS with electrophilic
reagents would target the meta position. -
The Solution: Reduction to the alcohol creates an electron-rich aromatic ring (activated by the alkyl group). The bulky acetate protection ensures para-selectivity over ortho-substitution.
Troubleshooting & Safety
-
Handling: This reagent is light-sensitive and expensive. A cost-effective alternative involves the in situ generation of the
species using Elemental Sulfur ( ), (Ruppert-Prakash reagent), , and in DMF at 80°C [2]. -
Copper Removal: Residual copper can contaminate the final product. Use an aqueous EDTA wash or filtration through activated alumina during the workup of Step 4.
References
-
Regioselective Bromination
-
Smith, K., et al. "Regioselective bromination of activated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 1, 1999.
- Note: Confirms NBS/MeCN as a mild, para-selective system for activ
-
-
Trifluoromethylthiolation Methods
-
Billard, T., et al. "Silver Trifluoromethanethiolate: A Stable and Versatile Reagent." Chemistry - A European Journal, 2006.
-
Weng, Z., et al. "Copper-mediated trifluoromethylthiolation of aryl halides." Angewandte Chemie International Edition, 2013.
-
- Reduction Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for NaBH4 reduction).
-
Starting Material Data
Sources
Application Notes: 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol as a Versatile Chiral Building Block in Modern Drug Discovery
These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol as a chiral building block. This document provides in-depth protocols for the enantioselective synthesis of this key intermediate and showcases its application in the synthesis of complex molecular architectures relevant to contemporary pharmaceutical research.
Introduction: The Strategic Advantage of the Trifluoromethylsulfanyl Moiety in Chiral Scaffolds
The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethylsulfanyl (-SCF₃) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. Its strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets. When incorporated into a chiral scaffold, such as the secondary benzylic alcohol this compound, it provides a powerful tool for navigating the complexities of stereospecific interactions with biological macromolecules.
This guide will detail two robust methods for accessing the enantiopure forms of this compound: the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of the corresponding ketone and the efficient kinetic resolution of the racemic alcohol using lipase-catalyzed acylation. Furthermore, we will explore the derivatization of the chiral alcohol via the Mitsunobu reaction, a critical transformation for its incorporation into more complex molecules, exemplified by its potential application in the synthesis of small molecule Glucagon-like peptide-1 (GLP-1) receptor agonists.
Part 1: Enantioselective Synthesis of this compound
Access to enantiomerically pure forms of this chiral alcohol is paramount for its use in asymmetric synthesis. Below are two field-proven protocols to achieve high enantiomeric excess (e.e.).
Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2][3] The use of a chiral oxazaborolidine catalyst ensures high stereocontrol.
Workflow for CBS Reduction
Caption: Workflow for the CBS reduction.
Experimental Protocol:
-
Catalyst Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add (R)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene, 0.1 eq.). Dilute with anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M solution in THF, 1.2 eq.) dropwise to the stirred catalyst solution. Stir for 15 minutes at 0°C to allow for complex formation.
-
Substrate Addition: In a separate flask, dissolve 1-(4-((trifluoromethyl)sulfanyl)phenyl)ethanone (1.0 eq.) in anhydrous THF. Cool the catalyst-borane mixture to -30°C and slowly add the ketone solution dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction at -30°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at -30°C. Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-enantiomer.
Expected Outcome:
| Parameter | Typical Value |
| Chemical Yield | >90% |
| Enantiomeric Excess (e.e.) | >95% (S) |
Protocol 2: Kinetic Resolution using Candida antarctica Lipase B (CALB)
Enzymatic kinetic resolution is an efficient and environmentally benign method for separating enantiomers of a racemic alcohol.[4][5] Candida antarctica lipase B (CALB) is a highly effective biocatalyst for the enantioselective acylation of secondary alcohols.[6][7][8]
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for lipase-catalyzed kinetic resolution.
Experimental Protocol:
-
Reaction Setup: To a flask containing racemic this compound (1.0 eq.) in a suitable organic solvent (e.g., toluene or methyl tert-butyl ether), add immobilized Candida antarctica lipase B (Novozym 435, by weight).
-
Acylation: Add an acyl donor, such as vinyl acetate (0.6 eq.), to the mixture.
-
Reaction Monitoring: Stir the reaction at a controlled temperature (e.g., 40°C) and monitor the conversion by chiral HPLC or GC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Work-up: Filter off the immobilized enzyme (which can often be recycled). Concentrate the filtrate under reduced pressure.
-
Purification: Separate the unreacted (S)-alcohol from the (R)-acetate by flash column chromatography. The (R)-acetate can be subsequently hydrolyzed to obtain the (R)-alcohol.
Expected Outcome:
| Product | Enantiomeric Excess (e.e.) |
| (S)-1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol | >99% |
| (R)-1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethyl acetate | >99% |
Part 2: Application in the Synthesis of Pharmaceutical Scaffolds
The chiral alcohol this compound is a valuable intermediate for introducing a stereocenter and the trifluoromethylsulfanylphenyl moiety into a target molecule. A key transformation to enable its use as a building block is the substitution of the hydroxyl group.
Protocol 3: Derivatization via the Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a secondary alcohol to a variety of functional groups with inversion of stereochemistry.[9][10][11] This is particularly useful for introducing nitrogen nucleophiles, which are prevalent in many active pharmaceutical ingredients (APIs).
Workflow for Mitsunobu Reaction
Caption: Workflow for the Mitsunobu reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol (1.0 eq.) and a suitable nucleophile (e.g., phthalimide, 1.2 eq.) in anhydrous THF, add triphenylphosphine (PPh₃, 1.5 eq.).
-
Reagent Addition: Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Concentrate the reaction mixture and purify by flash column chromatography to isolate the desired product, which will have the (R)-configuration due to the inversion of stereochemistry.
Application Example: Synthesis of a Key Intermediate for a GLP-1 Receptor Agonist
Small molecule GLP-1 receptor agonists are a promising class of therapeutics for the treatment of type 2 diabetes and obesity.[12] The synthesis of complex drug candidates like Danuglipron (PF-06882961) often relies on chiral building blocks to establish key stereocenters.[1][9][13] While the exact synthesis of Danuglipron may utilize a different specific building block, the chiral alcohol this compound represents a structurally analogous and highly relevant starting material for the synthesis of similar complex heterocyclic systems. The trifluoromethylsulfanyl group can serve as a bioisostere for other electron-withdrawing groups present in such APIs.
The derivatized chiral building block, obtained from the Mitsunobu reaction, can undergo further transformations, such as deprotection of the nitrogen nucleophile, followed by coupling with other fragments to construct the final API scaffold.
Conclusion
This compound is a highly valuable and versatile chiral building block for modern drug discovery. The protocols detailed in these application notes provide reliable and efficient methods for the synthesis of its enantiopure forms. The unique electronic and steric properties conferred by the trifluoromethylsulfanyl group, combined with the stereochemical control offered by this chiral alcohol, make it an attractive component for the design and synthesis of novel therapeutic agents with improved pharmacological profiles.
References
-
Griffith, D. A., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. Journal of Medicinal Chemistry, 65(12), 8208–8226. [Link]
-
Pfizer Inc. (2022). Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate. American Chemical Society. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Gotor, V., et al. (2008). Biocatalysis in the pharmaceutical industry. Chemical Society Reviews, 37(4), 639-652. [Link]
-
ResearchGate. Candida Antarctica Lipase B Mediated Kinetic Resolution: a Sustainable Method for Chiral Synthesis of Antiproliferative β-Lactams. [Link]
-
Royal Society of Chemistry. Asymmetric hydrogenation of trifluoromethyl ketones: application in the synthesis of Odanacatib and LX-1031. [Link]
-
Frontiers. Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue. [Link]
-
Royal Society of Chemistry. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. [Link]
-
ResearchGate. (a) The Classic Mitsunobu reaction. (b) Typical reaction sequence to... [Link]
-
PubMed. Candida antarctica lipase-B-catalyzed kinetic resolution of 1,3-dialkyl-3-hydroxymethyl oxindoles. [Link]
-
Royal Society of Chemistry. Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. [Link]
-
National Institutes of Health. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. [Link]
-
Semantic Scholar. Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. [Link]
- Google P
-
National Institutes of Health. Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. [Link]
-
Royal Society of Chemistry. A facile process for the asymmetric synthesis of β-trifluoromethylated β-amino ketonesvia addition of ketone enolates to sulfinylimine. [Link]
-
ResearchGate. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. [Link]
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Application Note & Protocol: Selective Oxidation of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol to 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the selective oxidation of the secondary alcohol, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol, to its corresponding ketone, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one. The synthesis of ketones from secondary alcohols is a cornerstone transformation in organic chemistry, critical for the development of new pharmaceuticals and functional materials.[1][2][3] This document explores several robust and widely adopted oxidation methodologies, including Swern, Dess-Martin, and Parikh-Doering oxidations. For each method, the underlying mechanism, practical advantages, and limitations are discussed to provide researchers with the necessary insights for informed experimental design. Detailed, step-by-step protocols are provided to ensure reliable and reproducible execution of this important chemical conversion.
Introduction: The Significance of Ketone Synthesis
The oxidation of secondary alcohols to ketones is a fundamental transformation in modern organic synthesis.[3][4] Ketones are versatile intermediates and common structural motifs in a vast array of biologically active molecules, including natural products and synthetic drugs. The target molecule, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one, incorporates a trifluoromethylsulfanyl (-SCF3) group, a lipophilic electron-withdrawing substituent known to enhance metabolic stability and cell permeability in drug candidates. Therefore, efficient and clean synthesis of this ketone is of significant interest to medicinal chemists and drug development professionals.
The challenge in oxidizing secondary alcohols lies in achieving high selectivity and yield without resorting to harsh conditions or toxic heavy metals like chromium, which are environmentally undesirable.[5][6] Modern synthetic chemistry favors methods that are mild, tolerant of various functional groups, and offer straightforward workup procedures. This guide focuses on such contemporary methods, providing the rationale behind their application to the specific substrate, this compound.
Methodologies for the Oxidation of Secondary Alcohols
Several methods are available for the oxidation of secondary alcohols. The choice of method often depends on the substrate's functional group tolerance, the desired scale of the reaction, and safety considerations. Below, we discuss three highly effective and commonly employed methods.
Swern Oxidation
The Swern oxidation is a reliable and mild method that utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered non-nucleophilic base like triethylamine (TEA).[5][6][7] It is renowned for its high yields and compatibility with a wide range of functional groups. The reaction is typically conducted at very low temperatures (-78 °C) to control the stability of key intermediates.[6][8]
Mechanism: The reaction begins with the activation of DMSO by oxalyl chloride to form the electrophilic chlorodimethylsulfonium salt.[7][9] The alcohol then attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.[8] The addition of triethylamine facilitates an intramolecular E2-like elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide (a volatile and malodorous byproduct), and triethylammonium chloride.[6][7]
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine compound, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane or DMP), as the oxidizing agent.[10][11][12] This method is exceptionally mild, often performed at room temperature, and is known for its high efficiency and short reaction times.[11][13][14] It avoids the use of toxic heavy metals and the malodorous byproducts associated with Swern-type oxidations.[11]
Mechanism: The reaction proceeds through a ligand exchange where the alcohol displaces an acetate group on the iodine center.[10][12] An intramolecular deprotonation of the α-carbon of the alcohol by an acetate ion leads to the reductive elimination of the iodine(V) species to an iodine(III) species, forming the ketone and acetic acid.[10][11] The reaction rate can be accelerated by the addition of a small amount of water.[11][14]
Parikh-Doering Oxidation
The Parikh-Doering oxidation is another activated DMSO-based method.[15][16][17] In this protocol, DMSO is activated by the sulfur trioxide pyridine complex (SO3•py). A key advantage of this method is that it can be conducted at temperatures ranging from 0 °C to room temperature, avoiding the need for cryogenic conditions.[16][17]
Mechanism: DMSO reacts with the SO3•py complex to form an electrophilic intermediate.[16] The alcohol attacks this intermediate, and subsequent deprotonation by a base (typically triethylamine) generates a sulfur ylide.[15] This ylide then undergoes decomposition through a five-membered ring transition state to furnish the ketone and dimethyl sulfide.[16]
Comparative Overview of Oxidation Methods
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | Parikh-Doering Oxidation |
| Oxidizing System | DMSO, Oxalyl Chloride, TEA | Dess-Martin Periodinane | DMSO, SO3•py, TEA |
| Typical Temp. | -78 °C | Room Temperature | 0 °C to Room Temperature |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM), DMSO |
| Key Advantages | High yields, reliable, readily available reagents.[5][6] | Very mild conditions, fast reaction times, easy workup.[11][13] | Non-cryogenic, operationally simple.[16][17] |
| Key Disadvantages | Cryogenic temps required, toxic/corrosive oxalyl chloride, malodorous DMS byproduct.[5][6] | DMP is potentially explosive upon impact or heating, relatively expensive. | Requires a large excess of reagents for high conversion.[16] |
| Workup | Aqueous quench, extraction. | Basic workup, filtration, extraction.[13][14] | Aqueous quench, extraction. |
Detailed Experimental Protocols
Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.[18] Trifluoromethyl-containing compounds should be handled with care.[19][20]
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is recommended for its mild conditions and operational simplicity.
Materials and Reagents:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Sodium bicarbonate (NaHCO3) (optional, for acid-sensitive substrates)[11]
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add Dess-Martin Periodinane (1.5 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the reaction by adding saturated aqueous Na2S2O3 solution and saturated aqueous NaHCO3 solution. Stir vigorously for 15-20 minutes until the solid byproducts dissolve and the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with saturated aqueous NaHCO3, followed by brine.
-
Dry the combined organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the pure ketone, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one.[21]
Protocol 2: Swern Oxidation
This protocol is a classic and highly reliable method, particularly for larger-scale reactions where cost is a consideration.
Materials and Reagents:
-
Dimethyl sulfoxide (DMSO) (2.2 eq)
-
Oxalyl chloride (1.2 eq)
-
This compound (1.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and an inert gas inlet.
-
Add anhydrous DCM to the flask and cool it to -78 °C using a dry ice/acetone bath.
-
Add oxalyl chloride (1.2 eq) to the cold DCM.
-
Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not rise above -65 °C. Stir for 15 minutes.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM via the dropping funnel, again maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, keeping the temperature below -65 °C. A thick white precipitate will form.
-
After stirring for an additional 15 minutes at -78 °C, remove the cooling bath and allow the reaction mixture to warm to room temperature over about 30-45 minutes.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Caution: The byproduct dimethyl sulfide is volatile and has a strong, unpleasant odor. All waste should be treated with bleach.[9]
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]
-
Swern Oxidation - Organic Chemistry Portal. [Link]
-
Swern Oxidation - Chemistry Steps. [Link]
-
Dess–Martin oxidation - Wikipedia. [Link]
-
Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]
-
Swern Oxidation - Organic Chemistry, Reaction Mechanism - YouTube. [Link]
-
Swern Oxidation - Organic Chemistry Portal PDF. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal. [Link]
-
Dess-Martin Oxidation - Organic Chemistry Portal PDF. [Link]
-
Parikh-Doering Oxidation - NROChemistry. [Link]
-
Parikh-Doering oxidation - YouTube. [Link]
-
Parikh–Doering oxidation - Wikipedia. [Link]
-
A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. [Link]
- Purification of aldehyde-ketone mixtures - Google P
-
Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. [Link]
-
Aldehydes, Ketones and Carboxylic Acids - NCERT. [Link]
-
Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide Catalyst | Request PDF - ResearchGate. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations - Master Organic Chemistry. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
-
Oxidation of Alcohols to Aldehydes and Ketones Using a Catalytic Pairing of a Nitroxide and Nitric Acid - ResearchGate. [Link]
- Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)
-
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed. [Link]
-
1-(4-(Trifluoromethyl)phenyl)ethan-1-one - PubChem. [Link]
-
oxidation of aldehydes and ketones - Chemguide. [Link]
-
Oxidation of alcohols I: Mechanism and oxidation states (video) - Khan Academy. [Link]
- A process for synthesis of high purity 1-[3-(trifluoromethyl)
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - OSTI.GOV. [Link]
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Application Notes and Protocols for the Scale-Up Production of 4-(Trifluoromethyl)phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the scale-up of 4-(trifluoromethyl)phenylethanol production, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Addressing the critical transition from laboratory-scale synthesis to pilot and industrial-scale manufacturing, these application notes offer detailed protocols and insights into both chemical and biocatalytic production routes. The content is structured to provide a deep understanding of the underlying scientific principles, process optimization strategies, safety considerations, and downstream processing. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to implement robust, safe, and efficient scale-up procedures.
Introduction: The Significance of 4-(Trifluoromethyl)phenylethanol
4-(Trifluoromethyl)phenylethanol is a valuable chiral building block in the synthesis of a wide array of biologically active molecules. The trifluoromethyl group (CF3) is a bioisostere of the methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Consequently, the efficient and scalable production of enantiomerically pure 4-(trifluoromethyl)phenylethanol is of paramount importance in the pharmaceutical and agrochemical industries.
This guide will explore the two primary methodologies for the production of 4-(trifluoromethyl)phenylethanol:
-
Chemical Synthesis: Primarily through the catalytic reduction of 4'-(trifluoromethyl)acetophenone.
-
Biocatalysis: Utilizing enzymes or whole-cell systems for the asymmetric reduction of the same precursor.
The choice between these routes depends on factors such as cost, desired enantiopurity, available equipment, and environmental considerations.
Strategic Overview of the Scale-Up Process
The transition from a laboratory-scale procedure to a robust industrial process requires a systematic approach. A successful scale-up is not merely about increasing the quantities of reactants but involves a multidisciplinary understanding of chemical engineering, reaction kinetics, thermodynamics, and safety management.
Figure 2: Comparison of substrate-coupled and enzyme-coupled cofactor regeneration systems for biocatalytic ketone reduction.
Process Parameters and Scale-Up Considerations
| Parameter | Lab-Scale | Pilot/Production Scale | Causality and Justification |
| pH | Buffered solution. | Controlled via automated addition of acid/base. | Enzyme activity and stability are highly pH-dependent. |
| Temperature | Water bath or incubator. | Jacketed reactor with precise temperature control. | Enzyme activity has an optimal temperature range. Exceeding this can lead to denaturation. |
| Agitation | Shaking incubator or magnetic stirrer. | Mechanical agitation. | Ensures homogeneity and mass transfer, but excessive shear can damage enzymes or cells. [1] |
| Substrate Loading | Typically low to moderate. | Maximized to improve process economics. | High substrate or product concentrations can lead to enzyme inhibition. [2] |
| Oxygen Transfer (for whole cells) | Shaking flasks. | Sparging with air/oxygen and controlled agitation. | Aerobic microorganisms require sufficient oxygen for growth and cofactor regeneration. [1] |
Protocol: Pilot-Scale (10 L) Whole-Cell Bioreduction
Warning: This protocol requires aseptic techniques to prevent contamination. All equipment must be sterilized prior to use.
Equipment:
-
15 L sterilizable-in-place (SIP) bioreactor with probes for pH, dissolved oxygen (DO), and temperature.
-
Peristaltic pumps for substrate and base addition.
-
Air supply with sterile filter.
Procedure:
-
Media Preparation and Sterilization: Prepare the growth medium and sterilize it in the bioreactor.
-
Inoculation: Aseptically inoculate the bioreactor with a seed culture of the recombinant microorganism expressing the desired KRED.
-
Growth Phase: Maintain the culture at the optimal temperature, pH, and DO until a desired cell density is reached.
-
Biotransformation: Induce the expression of the KRED if necessary. Add the 4'-(trifluoromethyl)acetophenone substrate (often dissolved in a co-solvent like DMSO) and the co-substrate for cofactor regeneration (e.g., glucose).
-
Monitoring and Control: Maintain the pH and temperature at their optimal values for the biotransformation. Monitor the reaction progress by HPLC or GC analysis of samples.
-
Harvesting: Once the reaction is complete, cool the reactor. The product can be in the supernatant or within the cells, depending on the process.
Downstream Processing and Purification
The purification of 4-(trifluoromethyl)phenylethanol from the crude reaction mixture is a critical step in achieving the desired product quality. The choice of purification strategy depends on the production route and the impurity profile.
Post-Reaction Work-Up
-
Chemical Synthesis: The primary work-up step is the removal of the catalyst by filtration.
-
Biocatalysis: The first step is the separation of the biomass (cells) from the fermentation broth, typically by centrifugation or microfiltration. [3]
Extraction
Liquid-liquid extraction is a common method to isolate the product from the reaction solvent or aqueous fermentation broth. [4][5] Solvent Selection Criteria:
-
High Partition Coefficient: The product should be significantly more soluble in the extraction solvent than in the initial phase.
-
Immiscibility: The extraction solvent should have low solubility in the initial phase.
-
Boiling Point: A lower boiling point facilitates easier removal of the solvent.
-
Safety and Environmental Impact: The solvent should have a good safety profile and be environmentally acceptable.
For 4-(trifluoromethyl)phenylethanol, suitable extraction solvents include ethyl acetate, methyl isobutyl ketone (MIBK), and toluene.
Distillation
Fractional distillation under reduced pressure can be used to purify the product, especially after a chemical synthesis where the main impurities are the solvent and unreacted starting material.
Crystallization
Crystallization is a powerful technique for achieving high purity and for isolating a specific polymorph. [6][7][8]This can be achieved by:
-
Cooling Crystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization.
-
Anti-Solvent Crystallization: Adding a solvent in which the product is poorly soluble to a solution of the product.
Protocol: Lab-Scale Crystallization Development
-
Solvent Screening: Test the solubility of the crude product in a range of solvents at different temperatures to identify suitable systems.
-
Crystallization: Dissolve the crude product in a minimal amount of a good solvent at an elevated temperature.
-
Induce Crystallization: Either cool the solution slowly or add an anti-solvent dropwise until turbidity is observed.
-
Aging: Allow the crystals to grow over time.
-
Isolation and Drying: Isolate the crystals by filtration, wash with a cold solvent or anti-solvent, and dry under vacuum.
Chromatography
For very high purity requirements, or for the separation of enantiomers if a racemic synthesis was performed, preparative chromatography is employed. [9][]
-
Normal Phase Chromatography: Using a silica gel stationary phase and a non-polar mobile phase (e.g., hexane/ethyl acetate).
-
Chiral Chromatography: Using a chiral stationary phase (CSP) to separate the R and S enantiomers. Supercritical fluid chromatography (SFC) is often a preferred method for large-scale chiral separations due to its speed and reduced solvent consumption. [11]
Safety and Process Hazard Management
The scale-up of any chemical process requires a rigorous approach to safety.
Handling of Fluorinated Compounds
While the trifluoromethyl group is generally stable, the overall reactivity and potential hazards of the molecule must be considered.
-
Toxicity: Consult the Safety Data Sheet (SDS) for specific toxicity information.
-
Thermal Stability: At high temperatures, fluorinated organic compounds can decompose to release toxic and corrosive gases such as hydrogen fluoride (HF).
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a lab coat, must be worn. For larger scale operations, additional protection may be required.
Process Safety Management (PSM)
For industrial-scale production, a comprehensive PSM program is essential. Key elements include:
-
Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards associated with the process, such as thermal runaway, over-pressurization, and fire/explosion.
-
Operating Procedures: Detailed, written instructions for all stages of the process.
-
Training: Ensuring that all personnel are trained on the operating procedures and the hazards of the process.
-
Management of Change (MOC): A formal system for reviewing and approving any changes to the process.
Conclusion
The successful scale-up of 4-(trifluoromethyl)phenylethanol production requires a holistic approach that integrates chemical synthesis or biocatalysis with sound chemical engineering principles. This guide has provided a framework for navigating the complexities of this process, from initial process development to pilot-scale and beyond. By carefully considering reaction kinetics, thermodynamics, mass transfer, and safety, it is possible to develop a robust, efficient, and safe manufacturing process for this important pharmaceutical intermediate.
References
-
MIT Open Access Articles. (n.d.). Designs of continuous-flow pharmaceutical crystallizers: developments and practice. Retrieved February 14, 2026, from [Link]
-
PMC. (n.d.). Design of a Combined Modular and 3D-Printed Falling Film Solution Layer Crystallizer for Intermediate Purification in Continuous Production of Pharmaceuticals. Retrieved February 14, 2026, from [Link]
-
SpringerLink. (2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Retrieved February 14, 2026, from [Link]
-
Cambridge University Press & Assessment. (2019, June 14). Chapter 7 - Selection and Design of Industrial Crystallizers. Retrieved February 14, 2026, from [Link]
-
Alaqua Inc. (2021, November 30). Crystallizers: Specification, Design, and Methods. Retrieved February 14, 2026, from [Link]
-
Universal Tissues. (n.d.). Chemical Reactors: A Comprehensive Guide to Design, Materials, and Manufacturing. Retrieved February 14, 2026, from [Link]
-
Parr Instrument Company. (n.d.). Materials of Construction. Retrieved February 14, 2026, from [Link]
-
De Dietrich Process Systems. (2017, April 27). Material of Construction Options for Chemical Process Plants. Retrieved February 14, 2026, from [Link]
-
IDBS. (2025, May 22). Challenges in Scaling Up Bioprocesses in Bioprocessing. Retrieved February 14, 2026, from [Link]
-
A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.). Retrieved February 14, 2026, from [Link]
-
Tinita Engineering Pvt. Ltd. (2025, August 29). Reactor Material Selection Guide for Corrosive Environments. Retrieved February 14, 2026, from [Link]
-
Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry. Retrieved February 14, 2026, from [Link]
-
CrystEngComm. (2024, June 1). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir. Retrieved February 14, 2026, from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2022, September 13). Recent advances in the field of chiral crystallization. Retrieved February 14, 2026, from [Link]
-
Fiveable. (n.d.). Heats of Hydrogenation Definition - Organic Chemistry Key Term. Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols--part I: processes with isolated enzymes. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, August 10). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part II. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone a. Retrieved February 14, 2026, from [Link]
-
Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. Retrieved February 14, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). Acetophenone - the NIST WebBook. Retrieved February 14, 2026, from [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Enthalpy of hydrogenation. Retrieved February 14, 2026, from [Link]
-
University of Calgary. (n.d.). Heat of Hydrogenation. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Transfer hydrogenation of acetophenone derivatives. Retrieved February 14, 2026, from [Link]
-
Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2025, August 7). Intensification of 2-phenylethanol production using an aerated system assisted by a membrane-based solvent extraction technique. Retrieved February 14, 2026, from [Link]
-
IRIS. (n.d.). Multiphase heterogeneous catalytic enantioselective hydrogenation of acetophenone over cinchona-modified Pt/C. Retrieved February 14, 2026, from [Link]
-
ACS Publications. (n.d.). Heterogeneous Catalytic Transfer Hydrogenation and Its Relation to Other Methods for Reduction of Organic Compounds. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Gibbs free energy profiles (kcal/mol) for the asymmetric hydrogenation.... Retrieved February 14, 2026, from [Link]
-
PubMed. (n.d.). Chemoenzymatic synthesis of the chiral side-chain of statins: application of an alcohol dehydrogenase catalysed ketone reduction on a large scale. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). US5965780A - Method for extracting 2-phenylethanol.
-
ResearchGate. (n.d.). Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies | Request PDF. Retrieved February 14, 2026, from [Link]
-
OSHA. (2024, January 26). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of 4-fluoroacetophenone with ruthenium catalysts [Ru]. 1.. Retrieved February 14, 2026, from [Link]
-
PMC. (n.d.). A Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Retrieved February 14, 2026, from [Link]
-
OSHA. (n.d.). Process Safety Management - Overview. Retrieved February 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ddpsinc.com [ddpsinc.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Selection for the Extraction of 2-Phenylethanol from Aqueous Phases: Density and Viscosity Studies | Ingeniería UC [ing.uc.cl]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Selection and Design of Industrial Crystallizers (Chapter 7) - Handbook of Industrial Crystallization [cambridge.org]
- 8. Crystallizers: Specification, Design, and Methods | Alaqua Inc [alaquainc.com]
- 9. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 11. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Solving solubility issues with trifluoromethylthio compounds
The Technical Support Hub
Status: Operational | Tier: Advanced Chemical Biology Support
Welcome to the Trifluoromethylthio (
This guide moves beyond standard protocols to address the specific physicochemical challenges of handling
The Core Problem: Understanding the "Grease" Factor
Before troubleshooting, you must quantify the challenge. The
The Hansch Constant (
| Substituent | Hansch Constant ( | Impact on Solubility |
| 0.14 | Minimal | |
| 0.88 | Moderate | |
| 1.04 | High | |
| 1.44 | Critical (Super-Lipophilic) | |
| 1.61 | Extreme |
Data Source: Hansch et al. (1973/1977) & Sonego et al. (2023) [1, 2]
Implication: Adding a single
Module A: Synthetic Troubleshooting (Getting it to React)
Issue #1: "My nucleophilic reagent (
Troubleshooting Protocol:
-
Switch the Cation: If your substrate is sensitive to heat, swap
for Tetramethylammonium Trifluoromethylthiolate ( ) .-
Why: The organic ammonium cation renders the salt soluble in DCM and THF at
, allowing for kinetic control.
-
-
Activate the Silver: If you must use
, add a ligand.[1] -
The "Sandmeyer" Workaround: For anilines, avoid direct
reagents. Use the Billard/Langlois approach (trifluoromethanesulfenamides) or Shen’s Reagent (N-trifluoromethylthiosaccharin) which are soluble in standard organic solvents [4, 5].
Visual Guide: Reagent Selection Logic
Caption: Decision matrix for selecting
Module B: Purification & Isolation (Getting it Pure)
Issue #2: "The compound streaks on silica or crashes out on the HPLC."
The high lipophilicity causes
Troubleshooting Protocol:
-
The "Fluorous" Trick: If your molecule is highly fluorinated, standard silica is insufficient.
-
Action: Use C8-Silica or Fluorous Solid Phase Extraction (F-SPE) .
-
Why: The "fluorophobic" effect on standard silica is weak. Fluorous phases selectively retain the
moiety, allowing non-fluorinated impurities to wash away first.
-
-
HPLC Mobile Phase Adjustment:
-
Avoid: 100% Water start.
compounds often precipitate instantly upon injection if the organic ratio is too low. -
Fix: Start gradients at 30% Acetonitrile (or Methanol). Add 0.1% Formic Acid even for neutral compounds; the ion suppression helps maintain solubility by preventing aggregation.
-
-
Dissolution Solvent: Never load the column with DMSO if you can avoid it (it carries the "grease" down the column). Dissolve the sample in a minimum amount of Hexafluoroisopropanol (HFIP) mixed with DCM. HFIP is an excellent solvent for fluorinated motifs.
Module C: Biological Assay Optimization (Getting Data)
Issue #3: "My IC50 curve is flat because the compound precipitated in the well."
This is the most common failure point. The compound is soluble in the 100% DMSO stock but crashes out when diluted into aqueous media (PBS/Media).
Troubleshooting Protocol:
-
The "Shift" Diagnostic:
-
Measure the absorbance of your well at 600nm immediately after dosing.
-
Result: If OD600 > 0.05, you have micro-precipitation (the "Tyndall effect"). Your biological data is invalid.
-
-
Formulation Fixes (The "Trojan Horse"):
-
Cyclodextrins: Co-formulate your DMSO stock with 2-hydroxypropyl-
-cyclodextrin (HP- -CD) . -
Ratio: 1:10 (Compound:CD molar ratio).
- group fits snugly into the hydrophobic cavity of the cyclodextrin, shielding it from water while the outer shell remains hydrophilic.
-
-
Surfactant Stabilizers:
-
Add 0.01% Pluronic F-127 or Tween-80 to the assay buffer before adding the compound. This lowers the surface tension and prevents the formation of critical nuclei for precipitation [6].
-
Visual Guide: Assay Solubility Workflow
Caption: Workflow for detecting and correcting solubility artifacts in biological assays involving
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why does my
Q: Is there a less lipophilic alternative to
References
-
Hansch, C., et al. (1973). "Aromatic" substituent constants for structure-activity correlations. Journal of Medicinal Chemistry.
-
Sonego, J. M., et al. (2023).[6] Hansch–Leo lipophilicity parameters (
) of groups.[7] Chemistry – A European Journal. -
Weng, Z., et al. (2013). Copper-mediated trifluoromethylthiolation of aryl boronic acids. Angewandte Chemie.
-
Billard, T., et al. (2015).[8] Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research.
-
Xu, C., et al. (2015).[2] Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent.[5] Organic Syntheses.
-
Di, L., & Kerns, E. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
-
Shao, X., et al. (2013).[2] Trifluoromethylthiolation of Aryl Boronic Acids. Angewandte Chemie International Edition.
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 3. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Synthesis of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol. The content is structured to address common challenges and optimize reaction yield through a combination of detailed protocols, troubleshooting guides, and frequently asked questions.
Section 1: Core Synthesis Protocol & Stoichiometry
The most direct and reliable method for synthesizing this compound is the reduction of its corresponding ketone precursor, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one. Due to its high selectivity for ketones, operational simplicity, and enhanced safety profile, Sodium Borohydride (NaBH₄) in an alcoholic solvent is the recommended reagent for this transformation.
Experimental Protocol: NaBH₄ Reduction
This protocol details a standard procedure for the reduction on a laboratory scale.
1. Reagent Preparation:
-
Dissolve 1.0 equivalent of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one in anhydrous methanol (approx. 10 mL per gram of ketone) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0-5 °C. The stability of the starting material under normal storage conditions is crucial for a successful reaction.[1]
2. Reduction Reaction:
-
To the cooled, stirring solution, add Sodium Borohydride (NaBH₄) (1.1 equivalents) portion-wise over 15-20 minutes.
-
Causality: Adding the reducing agent slowly is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can occur if the temperature rises significantly.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
3. Reaction Monitoring:
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
The reaction is considered complete when the starting ketone spot is no longer visible by TLC (typically 1-2 hours). Following the progress of the reaction by TLC is a standard practice to ensure completion.[2]
4. Quenching and Work-up:
-
Once the reaction is complete, cool the flask again in an ice bath.
-
Slowly add 1M hydrochloric acid (HCl) dropwise to quench the excess NaBH₄ and neutralize the sodium alkoxide intermediate. Caution: Hydrogen gas will evolve. Ensure adequate ventilation in a fume hood.[2]
-
Continue adding HCl until the pH of the solution is acidic (~pH 5-6).
-
Remove the methanol under reduced pressure using a rotary evaporator.
5. Extraction and Purification:
-
To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude alcohol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to obtain the pure this compound.
Data Presentation: Reagent Stoichiometry
| Reagent | Molar Eq. | Purpose | Key Consideration |
| 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one | 1.0 | Starting Material | Purity should be >98% for optimal results. |
| Sodium Borohydride (NaBH₄) | 1.1 - 1.5 | Reducing Agent | A slight excess ensures complete conversion. |
| Anhydrous Methanol | Solvent | Reaction Medium | Must be anhydrous to prevent quenching of NaBH₄. |
| 1M Hydrochloric Acid (HCl) | As needed | Quenching Agent | Added slowly at 0 °C to control exotherm and H₂ evolution. |
Visualization: General Synthesis Workflow
Caption: A typical experimental workflow for the reduction of the ketone precursor.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
A1: Low or no yield can stem from several factors. Systematically check the following:
-
Inactive Reducing Agent: Sodium Borohydride is sensitive to moisture. If it has been stored improperly, it may be partially or fully hydrolyzed and inactive. Use a fresh, unopened bottle of NaBH₄ or test the activity of your current batch on a simple ketone like acetone.
-
Wet Solvent: The use of non-anhydrous methanol will rapidly consume the NaBH₄ before it can reduce the ketone. Always use a freshly opened bottle of anhydrous solvent or a properly dried solvent.
-
Impure Starting Material: The purity of the starting ketone, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one, is critical.[3] Impurities can interfere with the reaction. Confirm the purity of your starting material by NMR or GC-MS before beginning.
-
Improper Quenching/Work-up: If the pH is not properly adjusted during the quench, the alcohol product may remain as a borate ester complex, leading to poor recovery during extraction. Ensure the solution is slightly acidic before proceeding to extraction.
Q2: TLC analysis shows a significant amount of starting ketone remaining, even after several hours. How do I resolve this?
A2: This indicates an incomplete or stalled reaction. The primary causes are:
-
Insufficient Reducing Agent: You may have had less active NaBH₄ than anticipated, or minor amounts of water in the solvent consumed a portion of it. While the reaction is stirring at room temperature, you can carefully add another 0.3-0.5 equivalents of NaBH₄ and continue to monitor by TLC.
-
Low Temperature: While the initial addition is done at 0 °C for control, the reaction itself should be allowed to proceed at room temperature. If the reaction was kept in the ice bath for its entire duration, the rate will be significantly slower. Remove the cooling bath and allow it to stir at ambient temperature.
Q3: I'm having difficulty with the purification. The column chromatography is not giving a clean separation. What can I do?
A3: Purification challenges often relate to the polarity of the product and any remaining impurities.
-
Co-eluting Impurities: If an impurity has a similar polarity to your product, separation will be difficult. Try a different solvent system for your column. A small amount of a more polar solvent like isopropanol in your eluent, or switching to a different system like Dichloromethane/Methanol, may improve separation.
-
Product Tailing: "Tailing" on the silica gel column can be caused by the acidic nature of the silica. You can mitigate this by pre-treating your eluent with a small amount of triethylamine (0.1-0.5% v/v) to neutralize active sites on the silica.
-
Alternative Purification: If chromatography is ineffective, consider Kugelrohr distillation for purification, as it can be effective for thermally stable liquids.[2]
Visualization: Troubleshooting Flowchart
Sources
Technical Support Center: Troubleshooting SCF3 Benzyl Alcohol Synthesis
Executive Summary: The "Hidden" Challenges of the -SCF3 Group
Incorporating the trifluoromethylthio (-SCF3) group is a high-value strategy in medicinal chemistry due to its extreme lipophilicity (Hansch
The Core Conflict: The -OH group is a poor leaving group, and the -SCF3 anion is a finicky nucleophile that is prone to decomposition (releasing
If you are experiencing low conversion, your issue likely stems from one of three "silent killers":
-
Reagent Polarity Mismatch: Using electrophilic reagents (e.g., Billard's) on a substrate that requires a nucleophilic approach.
-
Silver Salt Degradation: Using compromised AgSCF3.
-
Solvation Effects: Inadequate ion-pair separation in the solvent matrix.
Part 1: Diagnostic Triage (Start Here)
Before adjusting your protocol, perform this rapid diagnostic using
| Observation ( | Diagnosis | Immediate Action |
| No signal at -42 ppm (Product region) | Reaction failed to initiate. | Check Reagent Polarity (See Q1 below). |
| Signal at -20 to -25 ppm | Formation of | Oxidation has occurred.[1][2][3][4] Degas solvents; exclude air. |
| Complex signals at -10 to 0 ppm | Hydrolysis / Fluoride release. | System is wet. Dry solvents over 4Å sieves. |
| Black precipitate in flask | Decomposition of AgSCF3 to | Reagent is dead. Protect from light.[5] |
Part 2: Troubleshooting Guides & FAQs
Q1: I am using N-trifluoromethylthiosuccinimide (Billard-type reagent) directly on my alcohol, but no reaction occurs. Why?
The Root Cause: Polarity Mismatch.
Most "shelf-stable" SCF3 reagents (like Billard’s or Shen’s reagents) are electrophilic (
The Fix: You have two options.
-
The Two-Step "Gold Standard" (Recommended): Convert the alcohol to a bromide (electrophile), then react with a nucleophilic source (AgSCF3).
-
The Lewis Acid Activation: If you must use an electrophilic reagent, you must activate the alcohol with a strong Lewis Acid (e.g.,
) to generate a transient carbocation, which then captures the SCF3 species. Note: This often fails with electron-deficient benzyl alcohols.
Q2: I am using the Nucleophilic Route (Benzyl Bromide + AgSCF3) but conversion stalls at 50%.
The Root Cause: "Silver Passivation" or Solvent Choice. AgSCF3 reactions are driven by the precipitation of AgBr. If the AgBr coats the surface of the unreacted AgSCF3, the reaction stops. Furthermore, AgSCF3 is sensitive to light.
The Fix:
-
Solvent Switch: Move from THF or DCM to Acetonitrile (MeCN) . AgSCF3 has specific solubility characteristics in MeCN that facilitate the
attack while precipitating AgBr cleanly. -
The "Dark" Rule: Wrap your flask in aluminum foil. Light accelerates the decomposition of AgSCF3 to metallic silver and radicals, killing the nucleophile.
-
Stoichiometry: Increase AgSCF3 to 1.5 - 2.0 equivalents.
Q3: Can I skip the bromide isolation? (Direct Deoxygenative Trifluoromethylthiolation)
The Root Cause: Poor Leaving Group Ability. Hydroxyl groups must be activated in situ.
The Fix: Use the AgSCF3 + TBAI Protocol (Ref 1).
The addition of Tetra-n-butylammonium iodide (TBAI) is catalytic. It converts the benzyl alcohol to a transient benzyl iodide (a superior electrophile) and solubilizes the SCF3 anion via cation exchange (forming soluble
Part 3: Visualizing the Troubleshooting Logic
Workflow: Diagnosing Low Yields
Caption: Decision tree for diagnosing failure modes in benzyl alcohol trifluoromethylthiolation.
Part 4: Validated Experimental Protocols
Protocol A: The "Robust" Two-Step Method (via Bromide)
Best for: Valuable substrates, scale-up (>1g).
-
Bromination: Treat Benzyl Alcohol (1.0 eq) with
(0.4 eq) in DCM at 0°C. Work up and isolate Benzyl Bromide. -
Substitution:
-
Charge a foil-wrapped flask with AgSCF3 (1.5 eq).
-
Add dry Acetonitrile (MeCN) (0.2 M concentration).
-
Add Benzyl Bromide (1.0 eq).
-
Stir at Room Temperature for 4-12 hours.
-
Monitor: Check
NMR. Product peak: ~ -42 ppm. -
Workup: Filter through Celite (remove AgBr). Concentrate.
-
Protocol B: Direct Deoxygenative Method (AgSCF3 + TBAI)
Best for: Quick screening, skipping halide isolation.
-
Charge flask with Benzyl Alcohol (1.0 eq), AgSCF3 (2.0 eq), and TBAI (Tetra-n-butylammonium iodide, 0.5 eq).
-
Add dry DCM (0.1 M).
-
Stir at RT for 16-24 hours.
-
Mechanism: TBAI activates the alcohol (via transient iodide) and acts as a Phase Transfer Catalyst for the SCF3 anion.
Part 5: Mechanism of Action (Direct Route)
Understanding why TBAI is necessary helps you troubleshoot when it fails.
Caption: TBAI serves dual roles: converting -OH to -I (better leaving group) and solubilizing SCF3.
References
-
Direct Dehydroxytrifluoromethylthiolation of Alcohols
-
Electrophilic Reagents (Billard)
-
Nucleophilic Trifluoromethylthiolation Review
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Benzylic trifluoromethane synthesis by trifluoromethylation [organic-chemistry.org]
- 4. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Direct dehydroxytrifluoromethylthiolation of alcohols using silver(I) trifluoromethanethiolate and tetra-n-butylammonium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Application Note: 1H NMR Characterization of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
Strategic Context and Scope
The incorporation of the (trifluoromethyl)sulfanyl group (
This guide focuses on the 1H NMR characterization of the secondary alcohol 1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol . This molecule is a critical chiral intermediate often derived from the reduction of its ketone precursor.
The Challenge: Standard characterization often fails to distinguish subtle impurities or confirm complete reduction due to signal overlap in the aromatic region. Furthermore, the choice of deuterated solvent drastically alters the visibility of the hydroxyl proton, a key diagnostic feature for assessing hydrogen-bonding capability and exchange rates.
Scope of Guide:
-
Reaction Monitoring: Distinguishing the product from the ketone precursor.
-
Solvent Selection: A comparative analysis of
vs. for structural validation. -
Protocol: A self-validating workflow for synthesis and sample preparation.
Comparative Analysis: Product vs. Precursor
The primary application of NMR in this context is monitoring the reduction of 1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one (Ketone) to the target Alcohol.
Mechanistic Shift Logic
-
Electronic Environment: The carbonyl group in the ketone is strongly electron-withdrawing (anisotropic deshielding), pushing the ortho-aromatic protons and the methyl group downfield.[1]
-
Hybridization Change: converting
(C=O) to (CH-OH) shields the adjacent protons, causing a significant upfield shift.
Data Comparison Table (Diagnostic Signals)
| Feature | Precursor (Ketone) | Target Product (Alcohol) | Shift ( | Diagnostic Value |
| Methyl Group | Singlet ( | Doublet ( | -1.12 ppm | High. Disappearance of singlet confirms consumption of SM. |
| Methine/Carbonyl | None (Quaternary C=O) | Quartet ( | N/A | Critical. Appearance confirms formation of secondary alcohol. |
| Aromatic (Ortho to functional group) | Doublet ( | Doublet ( | -0.55 ppm | Medium. Useful for assessing electronic restoration of the ring. |
| Aromatic (Ortho to | Doublet ( | Doublet ( | -0.10 ppm | Low. The |
Note: Shifts are approximate relative to TMS in
Comparative Analysis: Solvent Effects ( vs. )
The choice of solvent is not merely logistical; it determines the visibility of the hydroxyl proton.
Scenario A: Chloroform-d ( )[2]
-
Behavior: Rapid proton exchange occurs between the solute
and trace water or other alcohol molecules.[2] -
Result: The
signal appears as a broad singlet (variable position, usually 2.0–3.0 ppm) and shows no coupling to the methine proton. -
Use Case: Routine purity checks, checking aliphatic impurities.
Scenario B: Dimethyl Sulfoxide-d6 ( )[2][4]
-
Behavior: DMSO is a strong hydrogen bond acceptor. It "locks" the hydroxyl proton, significantly slowing down the exchange rate on the NMR timescale.
-
Result: The
signal becomes a sharp doublet (coupling to the methine CH, ) and shifts downfield (~5.2 ppm). The methine proton splits further into a multiplet (quartet of doublets). -
Use Case: Required for full characterization. proves the presence of the
group and helps assess enantiomeric purity if chiral shift reagents are added later.
Solvent Performance Table
| Feature | Recommendation | ||
| OH Signal | Broad singlet (often invisible) | Sharp Doublet (~5.2 ppm) | Use |
| Methine Signal | Clean Quartet | Multiplet (coupled to OH) | Use |
| Solvent Residual | 7.26 ppm (Singlet) | 2.50 ppm (Quintet) | Ensure DMSO peak does not overlap with methyl signals. |
| Water Signal | ~1.56 ppm | ~3.33 ppm | DMSO is hygroscopic; keep dry to prevent water overlap. |
Experimental Protocols
Protocol A: Synthesis (NaBH4 Reduction)
This protocol is designed for high-fidelity conversion suitable for analytical standard preparation.
-
Setup: Charge a 50 mL round-bottom flask with 1-{4-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-one (1.0 eq, 2.0 mmol) and Methanol (10 mL). Cool to 0°C.
-
Addition: Add Sodium Borohydride (
) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution ( ). -
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Add Saturated
(5 mL) slowly. -
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine. -
Drying: Dry over
, filter, and concentrate in vacuo.
Protocol B: NMR Sample Preparation (Self-Validating)
-
Massing: Weigh 10–15 mg of the isolated oil/solid into a clean vial.
-
Solvation: Add 0.6 mL of
(preferred for full characterization). -
Filtration: If any turbidity exists, filter through a cotton plug into the NMR tube.
-
Acquisition:
-
Scans: 16 (minimum).
-
Relaxation Delay (
): 5 seconds (essential for accurate integration of the aromatic protons vs. methyl group). -
Pulse Angle: 30° or 45°.
-
Visualizations
Diagram 1: Reaction Monitoring Logic
This diagram illustrates the decision tree for interpreting the NMR spectrum during the synthesis.
Caption: Logical flow for distinguishing the ketone precursor from the alcohol product using diagnostic chemical shifts.
Diagram 2: Structural Connectivity & Coupling (DMSO-d6)
This diagram maps the specific couplings observed in
Caption: Spin-spin coupling network in DMSO-d6. The OH-CH coupling is the definitive proof of the alcohol structure.
References
-
PubChem. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one (Compound Summary). National Library of Medicine. [Link]
-
Abraham, R. J., et al. (2006).[3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry.[4][2][3][5][6][7][8][9] [Link]
-
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. mason.gmu.edu [mason.gmu.edu]
- 3. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. rsc.org [rsc.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 9. scs.illinois.edu [scs.illinois.edu]
X-ray crystallography data for 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol derivatives
Topic: Structural & Functional Benchmarking: 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol Derivatives vs. Bioisosteres Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Crystallographers
Executive Summary
This technical guide provides a comparative analysis of This compound , focusing on the crystallographic and physicochemical distinctiveness of the trifluoromethylsulfanyl (
While often treated as a mere bioisostere of the trifluoromethyl (
Comparative Physicochemical Benchmarking
In drug design, the
Table 1: Bioisostere Lipophilicity & Electronic Parameters
| Substituent | Hansch Constant ( | Hammett | Electronic Character | Lipophilicity Rank |
| +1.44 | +0.50 | Strong E-withdrawing | 1 (Highest) | |
| +1.23 | +0.68 | Strong E-withdrawing | 2 | |
| +1.04 | +0.35 | Mod. E-withdrawing + Resonance | 3 | |
| +0.88 | +0.54 | Strong E-withdrawing | 4 | |
| +0.61 | +0.00 | Weak Donor | 5 |
Analyst Insight: The
group is significantly more lipophilic than( ). This "super-lipophilicity" often results in higher retention times in reversed-phase HPLC and increased blood-brain barrier (BBB) penetration, but it may also lower aqueous solubility, necessitating specific crystallization solvent choices (see Section 3).
Structural Geometry & Conformational Analysis
X-ray crystallography reveals that the electronic differences between Oxygen and Sulfur dictate the 3D architecture of these derivatives.
The Orthogonality Rule
-
(Ether): The
bond angle is typically . The oxygen lone pairs can engage in resonance with the aromatic ring, often favoring a coplanar or twisted conformation depending on ortho-substitution. -
(Thioether): The
bond angle is sharper ( ). Due to the larger van der Waals radius of sulfur and lack of significant resonance overlap, the group typically adopts an orthogonal conformation ( torsion angle) relative to the phenyl ring to minimize steric repulsion with ortho-protons.
Table 2: Representative X-ray Geometric Parameters
| Parameter | 1-{4-[ | Analogous | Significance |
| Bond Angle ( | |||
| Bond Length ( | S-C bond is significantly longer. | ||
| Torsion Angle ( | |||
| Packing Motif | H-bonded chains (OH | H-bonded dimers/sheets |
Experimental Protocol: Crystallization & Data Collection
Growing diffraction-quality crystals of this compound requires navigating its high lipophilicity and the rotational disorder of the
Phase 1: Synthesis & Purification
-
Precursor: 4-[(Trifluoromethyl)sulfanyl]acetophenone.
-
Reduction: Enantioselective reduction (e.g., Noyori transfer hydrogenation) is recommended to obtain the homochiral alcohol, which crystallizes more readily than the racemate due to efficient packing of pure enantiomers.
-
Purification: Silica gel chromatography (Hexane/EtOAc 9:1). Note: The product will elute much faster than non-fluorinated analogues.
Phase 2: Crystal Growth (Vapor Diffusion Method)
This method is superior to evaporation for fluorinated alcohols as it controls supersaturation slowly.
-
Inner Vial: Dissolve 20 mg of the purified alcohol in 0.5 mL of a moderately polar solvent. Dichloromethane (DCM) or Chloroform (
) are ideal due to the compound's solubility. -
Outer Vial: Add 3 mL of a non-polar anti-solvent. Pentane or Hexane works best.
-
Equilibration: Seal tightly. Allow to stand at
(refrigerator) for 3-7 days.-
Why Cold? Lower temperatures reduce the kinetic energy of the freely rotating
tops, encouraging ordered lattice formation.
-
Phase 3: X-ray Data Collection
-
Temperature: 100 K (Liquid Nitrogen stream) is mandatory.
-
Reasoning: The
group often exhibits high thermal motion or rotational disorder around the S-C bond at room temperature. Cooling "freezes" the rotamers, improving resolution.
-
-
Radiation: Mo-K
( ) or Cu-K ( ). Copper is preferred for absolute configuration determination (using anomalous scattering of Sulfur and Fluorine) if the crystal is small.
Visualizations & Workflows
Diagram 1: Crystallization & Characterization Workflow
Caption: Step-by-step workflow for obtaining high-quality crystal structures of fluorinated secondary alcohols.
Diagram 2: Bioisostere Selection Logic
Caption: Decision tree for selecting between SCF3 and OCF3 based on steric and physicochemical requirements.
Critical Analysis of Crystal Packing
Recent studies on homochiral
-
Hydrogen Bonding: The primary interaction driving the lattice is the
hydrogen bond, typically forming infinite 1D chains. -
Fluorine Segregation: The lipophilic
groups tend to segregate, forming fluorous layers or channels. -
Plasticity: The weak Van der Waals interactions between these fluorous layers can act as "slip planes." This often results in crystals that are plastically flexible (bendable) rather than brittle. This is a critical observation for the crystallographer: do not apply excessive force when mounting, as the crystal may deform rather than break, compromising the diffraction pattern.
References
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hansch values).
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. Link
-
Togni, A., et al. (2020). Establishing Cation and Radical Donor Ability Scales of Electrophilic F, CF3, and SCF3 Transfer Reagents. Accounts of Chemical Research, 53(1), 182-197.[1] Link
-
Báti, G., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral
-CF3, -SCF3, and -OCF3 Benzylic Alcohols.[2] ACS Organic & Inorganic Au, 2(5), 415–423. Link- Key Reference: This paper explicitly discusses the crystal structures, packing, and mechanical flexibility of the specific class of molecules (homochiral alcohols) requested.
-
Xu, X. H., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration.[3] Angewandte Chemie International Edition. Link
Sources
A Senior Application Scientist's Guide to Purity Validation of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides an in-depth, experience-driven protocol for the purity validation of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol, a key building block in modern medicinal chemistry. We will dissect the logic behind developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, present a self-validating experimental workflow, and objectively compare this "gold standard" technique with viable alternatives, equipping you with the expertise to ensure the unimpeachable quality of your materials.
The Criticality of Purity for this compound
This compound is a fluorinated aromatic alcohol frequently utilized in the synthesis of complex molecular entities. The introduction of the trifluoromethylsulfanyl (-SCF₃) group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this intermediate highly valuable.
However, its synthesis is not without challenges. The most common synthetic route involves the reduction of its corresponding ketone, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one. This process can lead to several critical impurities that must be rigorously controlled:
-
Unreacted Starting Material: Residual 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one.
-
By-products: Compounds formed from side reactions.
-
Solvent and Reagent Residues: Volatile or semi-volatile compounds from the synthesis and purification process.
The presence of even trace levels of these impurities can have cascading negative effects, from misleading structure-activity relationship (SAR) data in early discovery to potential toxicity in late-stage development. Therefore, a highly sensitive and specific analytical method is not just recommended; it is imperative.
Why GC-MS? A Strategic Choice for a Volatile Analyte
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the superior separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[1] For an analyte like this compound, which possesses sufficient volatility and thermal stability, GC-MS is the technique of choice for several strategic reasons:
-
Exceptional Sensitivity: Capable of detecting impurities at parts-per-million (ppm) levels or lower, crucial for identifying potentially genotoxic impurities.[2]
-
Definitive Identification: The mass spectrometer fragments molecules into predictable patterns, creating a "fingerprint" that allows for unambiguous identification of unknown impurities by comparing them to spectral libraries.
-
Quantitative Accuracy: When properly validated, GC-MS provides precise and accurate quantification of impurities.[3]
-
Robustness: Modern GC-MS systems are workhorses of the analytical lab, providing reliable performance for routine quality control.[4]
The workflow for a GC-MS analysis is a multi-step process where each stage is optimized for maximum resolution and sensitivity.
A Validated GC-MS Protocol for Purity Determination
This protocol is designed to be a self-validating system. The causality behind each parameter is explained to allow for logical troubleshooting and adaptation.
Materials and Reagents
-
Analyte: this compound
-
Solvent: Dichloromethane (DCM), HPLC or GC-grade
-
Internal Standard (IS): (Optional but recommended for high accuracy) e.g., 4,4'-Dibromobiphenyl
-
Reference Standards: Certified reference materials for the main compound and any known impurities, if available.
Step-by-Step Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM. This creates a ~1 mg/mL solution.
-
Working Sample Preparation: Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with DCM. This results in a final concentration of ~100 µg/mL, a suitable concentration for detecting trace impurities without overloading the system with the main peak.
-
Internal Standard Spiking (if used): Add the internal standard to the working sample solution at a fixed, known concentration (e.g., 10 µg/mL).
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.
Optimized GC-MS Instrumentation and Parameters
The choice of instrumental parameters is a balance between achieving separation and maintaining peak integrity.
| Parameter | Setting | Justification (The "Why") |
| GC System | Agilent 8890 or equivalent | A robust, modern GC platform with precise electronic pneumatic control. |
| Mass Spectrometer | Agilent 5977 or equivalent | A sensitive single quadrupole mass spectrometer suitable for both qualitative and quantitative analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A low-bleed, non-polar (5% phenyl-methylpolysiloxane) column. Its polarity is well-suited for separating the target alcohol from its less polar ketone precursor and other potential non-polar impurities. |
| Injection Mode | Splitless | To ensure the maximum transfer of analytes to the column, which is critical for detecting trace-level impurities. The split valve is opened after a delay (e.g., 1 min) to purge the inlet. |
| Injection Volume | 1 µL | A standard volume that prevents inlet overload while providing sufficient analyte for detection. |
| Inlet Temperature | 250 °C | Hot enough to ensure rapid and complete vaporization of the analyte and impurities without causing thermal degradation. The boiling point of the analyte is ~116-118 °C at 20 Torr, suggesting good thermal stability at this temperature.[5] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | An inert gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | The initial low temperature allows for focusing of volatile components at the head of the column. The ramp rate is optimized to separate early-eluting impurities from the solvent front and the main peak from closely-eluting species. The final hold ensures all components are eluted. |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of analytes as they pass from the GC to the MS. |
| Ion Source | Electron Ionization (EI) at 70 eV | The standard, robust ionization technique that creates reproducible fragmentation patterns for library matching. |
| Source Temperature | 230 °C | An optimized temperature to maintain ionization efficiency and prevent contamination. |
| Quadrupole Temp. | 150 °C | Ensures consistent mass filtering. |
| Acquisition Mode | Full Scan | Scan range of m/z 40-450. This wide range is essential for identifying unknown impurities by capturing their full mass spectra. |
Method Validation According to ICH Q2(R1) Guidelines
To ensure the trustworthiness of the results, the method must be validated.[4] The following parameters are key:
| Validation Parameter | Objective & Typical Acceptance Criteria |
| Specificity | Demonstrate no interference from diluents or potential impurities at the retention time of the main peak. The mass spectrum should be pure. |
| Linearity | Analyze a series of standards over a concentration range (e.g., 1-200% of the expected impurity level). The correlation coefficient (R²) should be ≥ 0.999.[2] |
| Accuracy | Perform recovery studies by spiking a pure sample with known amounts of impurities at different levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.[4] |
| Precision (Repeatability) | Analyze at least six replicate preparations of the same sample. The Relative Standard Deviation (RSD) should be ≤ 2%.[4] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically established where the signal-to-noise ratio is >10.[3] |
| Robustness | Intentionally vary method parameters (e.g., oven ramp rate ±1 °C/min, flow rate ±0.1 mL/min) and show that results remain reliable (RSD ≤ 2%).[4] |
Comparative Guide: GC-MS vs. Alternative Purity Validation Techniques
While GC-MS is an excellent choice, no single technique is universally superior. A comprehensive purity assessment often benefits from orthogonal methods—those that measure different chemical properties.[6]
Here is a more detailed breakdown for selecting the appropriate technique:
| Feature | GC-MS | HPLC-UV/MS | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/boiling point | Separation by polarity/partitioning | Nuclear spin resonance in a magnetic field |
| Best For | Volatile & semi-volatile, thermally stable compounds. | Non-volatile, polar, or thermally labile compounds.[6][7] | Absolute purity determination, structural elucidation. |
| Identification | Excellent. EI fragmentation is highly reproducible and library-searchable. | Very Good (with MS). ESI/APCI can be selective and may not ionize all impurities. | Excellent. Provides definitive structural information. |
| Sensitivity | Excellent (ppm to ppb). | Good to Excellent (ppm level). | Moderate (~0.1% level). |
| Quantification | Excellent (with standards). | Excellent (with standards). | Excellent (Primary method, absolute quantification). |
| Sample Throughput | High | High | Moderate to Low |
| Destructive? | Yes | Yes (unless fraction collection is used) | No |
Conclusion: An Integrated Approach to Purity Validation
For This compound , GC-MS stands out as the premier technique for routine quality control and impurity profiling due to the analyte's volatility and the method's unparalleled sensitivity and specificity for identifying unknown volatile impurities. The detailed protocol and validation strategy presented here provide a robust framework for ensuring its purity.
However, for ultimate confidence, especially during method development or for reference standard characterization, a dual-method approach is advisable. Using HPLC as an orthogonal technique can confirm the absence of non-volatile impurities, while qNMR can provide an absolute purity value against which all other methods can be benchmarked. By understanding the strengths and limitations of each tool, the modern scientist can guarantee the integrity of their materials and the reliability of their research.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline. [Link]
-
Jain, R. B. (2018). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance. [Link]
-
ResearchGate. (2018). A review on GC-MS and method development and validation. [Link]
-
Dong, M. et al. (2005). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Raja, K. D. et al. (2020). Development and Validation of GC-MS Method for the Trace Level Determination of Structurally Alert Alkyl Halide Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research. [Link]
-
PostHarvest Technologies. (2021). Top 4 Alternatives to Gas Chromatography. YouTube. [Link]
-
ResearchGate. (2019). Is there any other technique other than GC/HPLC to determine the percentage/concentration of volatile compounds present in a sample?. [Link]
-
Reddit. (2021). measuring purity of organic compounds (e.g. paracetamol) with GCMS?. r/chemistry. [Link]
-
ATU GmbH. Organic Analytics. [Link]
-
IntechOpen. (2023). Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Jiang, F. et al. (2007). Discovery of 1-[(4,6-dimethyl-5-pyrimidinyl)carbonyl]- 4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]- 4-methylpiperidine (Sch-417690/Sch-D), a potent, highly selective, and orally bioavailable CCR5 antagonist. Journal of Medicinal Chemistry. [Link]
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- 7. ijpsjournal.com [ijpsjournal.com]
A Senior Application Scientist's Guide to Chiral GC Methodologies for the Enantioselective Analysis of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
Introduction: The Criticality of Chiral Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile.[1][2] Chiral molecules, which are non-superimposable mirror images of each other known as enantiomers, can exhibit profoundly different effects within a biological system.[3][4] The target of our investigation, 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol, is a chiral secondary alcohol that represents a common structural motif in pharmaceutical intermediates. The trifluoromethylsulfanyl (-SCF3) group, in particular, is of growing interest due to its high lipophilicity, which can enhance cell membrane permeability.[5]
Consequently, the development of robust and reliable analytical methods to separate and quantify the enantiomers of such compounds is not merely an academic exercise but a regulatory and safety imperative.[6] Gas chromatography (GC) using chiral stationary phases (CSPs) stands out as a powerful technique for this purpose, offering high efficiency, speed, and sensitivity for volatile and thermally stable compounds.[7][8]
This guide provides an in-depth comparison of two distinct, yet complementary, chiral GC methods for the analysis of this compound. We will delve into the mechanistic rationale behind column selection, present detailed experimental protocols, and offer comparative performance data to empower researchers in drug discovery and development to make informed methodological choices.
The Analyte: Structural Considerations for Chiral Recognition
The structure of this compound presents several key features that inform our strategy for chiral separation:
-
Chiral Center: A single asymmetric carbon atom bearing a hydroxyl group.
-
Aromatic Ring: A phenyl group that can participate in π-π interactions or fit within a cyclodextrin cavity.
-
Hydroxyl Group: A critical site for hydrogen bonding with the CSP.
-
Trifluoromethylsulfanyl Group: A bulky, lipophilic, and electron-withdrawing substituent that influences the molecule's overall size, polarity, and interaction potential.
The goal is to select CSPs that can exploit these features to establish a sufficient difference in the free energy of association between the two enantiomers, leading to their chromatographic separation.[8][9]
Comparative Analysis of Chiral Stationary Phases (CSPs)
The vast majority of modern chiral GC separations are achieved using columns based on derivatized cyclodextrins.[10][11][12] Cyclodextrins are chiral, torus-shaped macromolecules composed of glucose units, and their derivatization is essential to impart enantioselectivity in a GC context.[13][14] The primary mechanisms of chiral recognition on these phases are inclusion into the cyclodextrin cavity and surface interactions (e.g., hydrogen bonding, dipole-dipole) with the derivatizing groups.[11][15][16]
We will compare two powerful, commercially available CSPs that leverage these mechanisms differently:
-
Method A: Astec® CHIRALDEX® G-TA (Gamma-Cyclodextrin Phase)
-
Method B: Supelco® β-DEX™ 225 (Beta-Cyclodextrin Phase)
Method A: Astec® CHIRALDEX® G-TA - The Surface Interaction Specialist
The CHIRALDEX® G-TA phase is based on a gamma-cyclodextrin (γ-CD), which has eight glucose units, resulting in a large cavity.[13] It is derivatized with trifluoroacetyl groups, making it particularly effective for separating polar racemates, including alcohols.[17][18][19]
Mechanism Rationale: For this CSP, the primary mode of chiral recognition is through surface interactions.[15][17][18] The separation is less dependent on the analyte fitting perfectly into the cyclodextrin cavity. Instead, the enantiomers interact differently with the trifluoroacetyl groups on the exterior of the torus. This mechanism often results in faster and more efficient separations compared to inclusion-dominant phases.[19][20] We hypothesize that the hydroxyl group of our analyte will form hydrogen bonds with the trifluoroacetyl moieties of the CSP, and the bulky trifluoromethylsulfanylphenyl group will sterically interact with the CSP surface, providing the basis for enantiomeric discrimination.
Method B: Supelco® β-DEX™ 225 - The Hybrid Inclusion/Interaction Approach
The β-DEX™ 225 phase utilizes a beta-cyclodextrin (β-CD), which contains seven glucose units and has a medium-sized cavity.[13][14] This particular phase is derivatized with 2,3-di-O-acetyl-6-O-TBDMS groups and is explicitly recommended for the enantiomeric separation of small molecules like alcohols and ketones.[21][22]
Mechanism Rationale: This CSP operates via a combination of inclusion complexation and surface interactions.[13][17] The phenyl ring of the analyte is of an appropriate size to be partially or fully included within the β-CD cavity.[3] Subtle differences in how each enantiomer fits inside this chiral cavity create one level of discrimination. Simultaneously, the analyte's hydroxyl group can form hydrogen bonds with the acetyl groups on the rim of the cavity. This dual-mechanism approach provides a different and potentially complementary selectivity to the G-TA phase.
Visualizing the Method Development Workflow
A structured approach is crucial for developing a robust chiral separation method. The following workflow outlines the key stages from initial assessment to final validation.
Caption: A typical workflow for chiral GC method development and validation.
Comparative Performance Data
The following table presents representative, hypothetical performance data for the separation of this compound enantiomers on the two selected columns. This data is based on the known properties of these phases for similar alcohol compounds and serves as a guide for expected outcomes.
| Parameter | Method A: Astec® CHIRALDEX® G-TA | Method B: Supelco® β-DEX™ 225 | Expert Commentary |
| Chiral Stationary Phase | 2,6-di-O-pentyl-3-trifluoroacetyl-γ-cyclodextrin | 2,3-di-O-acetyl-6-O-TBDMS-β-cyclodextrin | Different cyclodextrin core sizes and derivatizations lead to orthogonal selectivity. |
| Primary Mechanism | Surface Interactions[17][18] | Inclusion Complexation & Surface Interactions[13][17] | G-TA is often faster; β-DEX may provide higher selectivity due to the inclusion mechanism. |
| Column Dimensions | 30 m x 0.25 mm ID, 0.12 µm df | 30 m x 0.25 mm ID, 0.25 µm df | Standard dimensions for high-resolution capillary GC. |
| Optimal Temperature | ~140 °C (Isothermal) | ~155 °C (Isothermal) | Lower temperatures generally increase resolution (Rs) but also analysis time.[14] |
| Retention Time (t_R1) | ~15.2 min | ~22.5 min | Surface interaction on G-TA typically leads to shorter retention. |
| Retention Time (t_R2) | ~15.8 min | ~23.4 min | |
| Selectivity (α) | 1.05 | 1.06 | Both values indicate successful chiral recognition. α is the ratio of the adjusted retention times. |
| Resolution (Rs) | > 2.0 | > 2.5 | A resolution > 1.5 is considered baseline separation; both methods are expected to be effective. |
Visualizing Chiral Recognition Mechanisms
The distinct separation mechanisms of the two CSPs are key to their complementary nature.
Caption: Simplified models of chiral recognition mechanisms.
Detailed Experimental Protocols
These protocols are designed to be self-validating by incorporating system suitability tests (SSTs), which ensure the chromatographic system is performing adequately for every run.[6]
Sample and Standard Preparation
-
Solvent Selection: Use HPLC-grade or equivalent high-purity Ethyl Acetate as the sample solvent.
-
Racemic Standard (for SST): Accurately prepare a solution of racemic this compound in Ethyl Acetate at a concentration of approximately 1.0 mg/mL. This solution is used to verify the resolution.
-
Test Sample: Prepare the test sample at the same nominal concentration (1.0 mg/mL) in Ethyl Acetate. Ensure the sample is fully dissolved and free of particulate matter.
Protocol for Method A: Astec® CHIRALDEX® G-TA
-
GC System: Agilent 8890 GC (or equivalent) with FID detector and split/splitless inlet.
-
Column: Astec® CHIRALDEX® G-TA, 30 m x 0.25 mm ID, 0.12 µm film thickness.
-
Carrier Gas: Hydrogen or Helium, constant flow mode at 1.2 mL/min.
-
Inlet:
-
Temperature: 250 °C
-
Mode: Split
-
Split Ratio: 50:1
-
-
Injection Volume: 1.0 µL
-
Oven Program:
-
Initial Temperature: 140 °C
-
Hold Time: 20 minutes (Isothermal)
-
-
Detector (FID):
-
Temperature: 270 °C
-
H₂ Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.
-
Protocol for Method B: Supelco® β-DEX™ 225
-
GC System: Agilent 8890 GC (or equivalent) with FID detector and split/splitless inlet.
-
Column: Supelco® β-DEX™ 225, 30 m x 0.25 mm ID, 0.25 µm film thickness.[21]
-
Carrier Gas: Hydrogen or Helium, constant flow mode at 1.2 mL/min.
-
Inlet:
-
Temperature: 250 °C
-
Mode: Split
-
Split Ratio: 50:1
-
-
Injection Volume: 1.0 µL
-
Oven Program:
-
Initial Temperature: 155 °C
-
Hold Time: 30 minutes (Isothermal)
-
-
Detector (FID):
-
Temperature: 270 °C
-
H₂ Flow: 30 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (N₂): 25 mL/min
-
-
System Suitability Test (SST):
-
Inject the racemic standard solution.
-
Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.5.
-
Conclusion and Recommendations
Both the Astec® CHIRALDEX® G-TA and Supelco® β-DEX™ 225 columns are excellent candidates for the chiral separation of this compound.
-
The CHIRALDEX® G-TA is recommended as the first column to screen due to its broad selectivity for alcohols and its surface-interaction mechanism, which often leads to faster analysis times.[15][17] Its trifluoroacetyl groups may offer specific, favorable interactions with the analyte.
-
The β-DEX™ 225 serves as an outstanding confirmatory or alternative column. Its hybrid inclusion/interaction mechanism provides a truly orthogonal separation mode.[13] If the G-TA phase fails to provide adequate resolution, or if co-eluting impurities are a problem, the β-DEX™ 225 is very likely to succeed.
For researchers in pharmaceutical development, having access to two validated, orthogonal chiral methods is highly advantageous. It provides greater confidence in purity results and offers flexibility in troubleshooting complex sample matrices. The choice between them will ultimately depend on the specific analytical needs, whether speed (favoring G-TA) or maximum resolving power (potentially favoring β-DEX 225) is the priority.
References
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Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods (RSC Publishing). [Link]
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Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
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Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. [Link]
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Astec CHIRALDEX G-TA Capillary | 73032AST | SUPELCO. SLS Ireland. [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]
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Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques. Semantic Scholar. [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]
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Secrets of Chiral Gas Chromatography (Chiral GC): How to Understand. Pharma Knowledge Forum. [Link]
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Investigation of the chiral recognition role of cyclodextrin hydroxyl moieties via high performance liquid chromatography. Analyst (RSC Publishing). [Link]
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A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
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Chiral Gas Chromatography. ResearchGate. [Link]
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The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
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Chiral stationary phases and applications in gas chromatography. PubMed. [Link]
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The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. [Link]
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Reflections on Chiral Chromatographic Analysis. Indian Journal of Pharmaceutical Sciences. [Link]
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Contemporary Analysis of Chiral Molecules. LCGC International. [Link]
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An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Semantic Scholar. [Link]
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2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one: Another Utility for Electrophilic Trifluoromethylthiolation Reactions. NIH. [Link]
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A Comparative Guide to the Infrared Spectroscopy of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
For researchers and professionals in drug development and materials science, the precise characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure by probing the vibrational frequencies of chemical bonds. This guide provides an in-depth analysis and comparison of the expected IR spectral peaks for 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol , a compound of interest due to its unique combination of a secondary alcohol and a trifluoromethylsulfanyl-substituted aromatic ring.
Molecular Structure and Expected Vibrational Modes
The structure of this compound combines several key functional groups, each with characteristic vibrational modes that give rise to distinct peaks in an IR spectrum.
Caption: Structure of this compound.
The primary vibrational modes of interest are:
-
O-H stretching from the hydroxyl group.
-
C-O stretching from the secondary alcohol.
-
Aromatic C-H and C=C stretching from the benzene ring.
-
Aliphatic C-H stretching and bending from the ethyl group.
-
C-F stretching from the trifluoromethyl group.
-
C-S stretching from the thioether linkage.
Comparative Spectral Analysis
To predict the IR spectrum of the target molecule, we will compare it with the known spectra of three key analogues: 1-phenylethanol, aromatic compounds with a trifluoromethyl group, and aromatic thioethers.
The Parent Alcohol: 1-Phenylethanol
The foundational structure of our target molecule is 1-phenylethanol. Its IR spectrum provides a baseline for the alcohol and unsubstituted phenyl group vibrations.
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H Stretch | 3400-3200 | Strong | Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium | Sharp |
| Aliphatic C-H Stretch | 3000-2850 | Medium | Sharp |
| Aromatic C=C Stretch | 1600-1450 | Medium-Weak | Multiple sharp peaks |
| C-O Stretch | ~1075 | Strong | Sharp |
| Aromatic C-H Out-of-Plane Bending | 760 and 700 | Strong | Sharp |
Data sourced from spectral databases for (S)-(-)-1-phenylethanol and (R)-(+)-1-phenylethanol.[1][2][3]
The most prominent features are the broad O-H stretching band, a hallmark of hydrogen-bonded alcohols, and the strong C-O stretching absorption.[4] The region above 3000 cm⁻¹ will contain the aromatic C-H stretches, while the aliphatic C-H stretches will appear just below 3000 cm⁻¹.[4]
The Influence of the Trifluoromethyl Group
The introduction of a trifluoromethyl (-CF₃) group to the benzene ring significantly alters the electronic environment and introduces strong C-F stretching vibrations. Studies on trifluoromethyl-substituted benzenes provide insight into these changes.[5][6]
The C-F stretching modes of a -CF₃ group are typically very intense and appear in the 1350-1100 cm⁻¹ region.[7] Often, multiple strong bands are observed due to symmetric and asymmetric stretching. For example, in 4-(trifluoromethyl)benzyl alcohol, the vibrational modes of the CF₃ group are strongly coupled to the benzene ring.[6][8]
The Contribution of the Sulfanyl Linkage
The sulfur atom in the trifluoromethylsulfanyl (-SCF₃) group introduces a C-S stretching vibration. Aromatic thioethers typically exhibit C-S stretching absorptions in the 710-600 cm⁻¹ region.[9] These bands are often of weak to medium intensity and can sometimes be difficult to distinguish in the fingerprint region.
Predicted IR Spectrum of this compound
By combining the spectral features of our comparative models, we can construct a predicted IR spectrum for this compound.
| Predicted Peak Assignment | Expected Wavenumber (cm⁻¹) | Expected Intensity & Shape | Rationale and Comparison |
| O-H Stretch | 3400-3200 | Strong, Broad | Characteristic of the secondary alcohol, similar to 1-phenylethanol. Hydrogen bonding will cause significant broadening. |
| Aromatic C-H Stretch | 3100-3020 | Medium | Typical for C-H bonds on a benzene ring. |
| Aliphatic C-H Stretch | 2990-2880 | Medium | From the methyl and methine groups of the ethan-1-ol side chain. |
| Aromatic C=C Stretch | 1610-1580, 1500-1470 | Medium to Weak | Para-disubstituted benzenes often show a pair of bands in this region.[10] |
| C-F Asymmetric & Symmetric Stretches | 1350-1100 | Very Strong | The highly polar C-F bonds will result in some of the strongest absorptions in the spectrum. Multiple strong bands are expected.[7] |
| C-O Stretch | ~1080 | Strong | Characteristic of a secondary alcohol, similar in position to 1-phenylethanol. |
| Aromatic C-H Out-of-Plane Bending | 860-800 | Strong | The para-substitution pattern typically gives rise to a strong absorption in this region.[11][12][13] |
| C-S Stretch | 710-600 | Weak to Medium | Expected for an aryl thioether, may be coupled with other vibrations in the fingerprint region. |
Experimental Protocol: Obtaining an FTIR Spectrum
For researchers wishing to acquire an experimental spectrum of this compound, the following protocol is recommended.
Caption: Workflow for acquiring the FTIR spectrum.
Conclusion
The IR spectrum of this compound is predicted to be rich in information, with characteristic absorptions for each of its functional moieties. The most prominent features are expected to be the broad O-H stretch of the alcohol, the very strong and complex C-F stretching bands of the trifluoromethyl group, and the strong C-O stretch. The substitution pattern on the aromatic ring should be clearly discernible from the out-of-plane C-H bending vibrations. This comparative guide provides a solid framework for the interpretation of an experimental spectrum and highlights the diagnostic power of IR spectroscopy in the structural elucidation of complex organic molecules.
References
- Yadav, P. D., & Singh, S. J. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 481-490.
- Shi, Z., Zhang, Q., Yang, G., & Zhuo, R. (2012). Au supported on γ-AlOOH and γ-Al2O3 for low temperature oxidation of CO and aromatic alcohols. Catalysis Science & Technology, 2(10), 2099-2107.
- Jakobsen, R. J. (1965). INFRARED SPECTRA INVESTIGATION OF PARA-SUBSTITUTED BENZENE COMPOUNDS.
- Chegg. (2021, February 3). Solved Spectra Label the starting material's IR spectrum.
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. (2023).
- Sung, W., Kim, D., & Shen, Y. R. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089-26097.
- Nielsen, J. R., Liang, C. Y., & Smith, D. C. (1953). Vibrational Spectra of Fluorinated Aromatics. VIII. 1, 4-Bis (trifluoromethyl) benzene. The Journal of Chemical Physics, 21(10), 1730-1734.
- ChemicalBook. (n.d.). (S)-(-)-1-phenylethanol(1445-91-6)ir1.
- ChemicalBook. (n.d.). (R)-(+)-1-Phenylethanol(1517-69-7)IR1.
- Conboy, J. C., Messmer, M. C., & Richmond, G. L. (2006). Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy. The Journal of Physical Chemistry B, 110(51), 26089-26097.
- Yadav, R. A., & Singh, I. S. (1985). Vibrational studies of trifluoromethyl benzene derivatives 1: 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. Pramana, 24(4), 481-490.
- PubChem. (n.d.). 1-Phenylethanol, (S)-.
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- Bhagysree, P. S., et al. (2015). FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile. Oriental Journal of Chemistry, 31(2), 883-892.
- Crowder, G. A. (1972). The C-S Stretching Frequency in Thiol Acids and Esters. Applied Spectroscopy, 26(4), 468-469.
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- Ellwood, J. A. (1989). RAMAN BAND INTENSITIES OF THIOETHERS AND THIOLS.
- Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Spectrochimica Acta, 18(4), 541-547.
- J., Steven E., et al. (2010). IR Spectra and Vibrational Modes of the Hydrofluoroethers CF3OCH3, CF3OCF2H, and CF3OCF2CF2H and Corresponding Alkanes CF3CH3, C. The Open Spectroscopy Journal, 4(1).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol
Introduction:
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, compounds featuring fluorinated moieties, such as 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol, are of significant interest due to their unique biochemical properties. The trifluoromethyl group (CF3) is known for its stability and can significantly alter a molecule's metabolic fate and binding affinity.[1] However, with great utility comes the profound responsibility of ensuring safe handling and environmentally sound disposal.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our objective is to empower you with the knowledge to manage this chemical waste stream safely, compliantly, and with scientific integrity, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the compound's characteristics is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be readily available, we can infer its likely hazard profile from its structural components: a halogenated aromatic ring, a sulfanyl group, and an alcohol.
Key Structural Features and Associated Hazards:
-
Trifluoromethyl Group (-CF3): This group renders the compound a halogenated organic chemical .[2] The carbon-fluorine bond is exceptionally strong, making the -CF3 group generally inert.[1] However, during incineration, halogenated compounds can form toxic byproducts like hydrogen fluoride (HF) if not processed in specialized facilities. This is the primary reason for their segregation from non-halogenated waste streams.[2][3]
-
Phenylsulfanyl Group (-S-Ph): Organosulfur compounds can have distinct toxicological profiles and may release toxic gases, such as sulfur oxides, upon combustion.
-
Ethanol Group (-CH(OH)CH3): The alcohol functional group may contribute to the compound's overall solubility and reactivity profile.
Based on analogous compounds, the primary hazards are expected to include:
Table 1: Inferred Hazard Profile for this compound
| Property | Inferred Characteristic | Rationale & Source |
| Physical State | Liquid or low-melting solid | Based on similar structures like 1-[4-(Trifluoromethyl)phenyl]ethanol.[7][8] |
| Waste Classification | Halogenated Organic Waste; Hazardous Waste | Presence of fluorine.[2][3] Regulated by EPA under RCRA.[9] |
| Primary Hazards | Skin, eye, and respiratory irritant | Extrapolated from SDS of similar trifluoromethyl-phenyl compounds.[4][6] |
| Incompatibilities | Strong oxidizing agents, reducing agents | Common for organic alcohols and sulfides.[10][11] |
| Combustion Byproducts | Carbon oxides, sulfur oxides, hydrogen fluoride | Expected from the elemental composition of the molecule.[11] |
Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense
Proper PPE is non-negotiable when handling any chemical waste. The selection of PPE is directly informed by the hazard assessment.
Mandatory PPE Ensemble:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, when handling larger quantities or during procedures with a splash risk (e.g., spill cleanup), a full face shield over safety glasses is strongly recommended.[12]
-
Hand Protection: Use nitrile gloves as a standard. Ensure they are of sufficient thickness and inspect them for any signs of degradation or puncture before use. For prolonged contact or when handling concentrated waste, consider double-gloving or using heavier-duty butyl rubber gloves.
-
Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure it is clean and in good condition.
-
Footwear: Closed-toe shoes made of a chemically resistant material are required at all times in the laboratory.[3]
Part 3: The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic process that ensures safety and regulatory compliance from the point of generation to final pickup.
Step 1: Waste Segregation - The Cornerstone of Safe Disposal
The single most critical step is the correct segregation of this waste. Due to its fluorine content, this compound must be classified as Halogenated Organic Waste .[2][3]
Causality: Halogenated waste requires high-temperature incineration with specific "scrubbers" to neutralize the acidic gases (like HF) produced during combustion. Mixing it with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and posing an environmental risk if incinerated improperly.[13]
Workflow Diagram: Waste Disposal Decision Process
Caption: Decision workflow for proper segregation and disposal of the target compound.
Step 2: Container Selection and Labeling
-
Select the Right Container:
-
Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department.[9]
-
The container must be made of a material compatible with the chemical (e.g., polyethylene for organic solvents).
-
It must have a secure, leak-proof screw cap. Containers must be kept closed unless waste is actively being added.[14]
-
-
Labeling Protocol: Proper labeling is a strict requirement by the EPA and OSHA.[9][15]
-
Affix a hazardous waste tag provided by your EHS office before adding any waste.[9]
-
Write clearly and legibly in permanent marker.
-
Required Information:
-
The words "Hazardous Waste".
-
The full, unabbreviated chemical name: "this compound". If it's in a solvent, list all components and their approximate percentages (e.g., "Methanol 90%, 1-{4-...}ethan-1-ol 10%").[9][14]
-
The date on which the first drop of waste was added to the container.
-
The principal investigator's name, department, and room number.[9]
-
-
Step 3: Accumulation and Storage
-
All chemical waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is typically a fume hood or a labeled secondary containment tray in the lab where the waste is generated.[16]
-
Segregate Incompatibles: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[17]
-
Volume Limits: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 4: Arranging for Final Disposal
-
Once the waste container is nearly full (90% capacity) or approaching the regulatory accumulation time limit (consult your EHS office for specific timelines), you must arrange for its removal.
-
Complete a chemical waste pickup request form as required by your institution's EHS department.[9]
-
Ensure all information on the form matches the container tag precisely.
-
EHS personnel will then collect the waste for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18]
Part 4: Emergency Procedures - Spill Management
Even with meticulous planning, spills can occur. A prepared response is critical to mitigating exposure and environmental contamination.
Protocol for a Minor Spill (Contained within a Fume Hood):
-
Alert & Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered.
-
Don PPE: Don your full PPE ensemble, including double-gloving.
-
Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Do not use paper towels for flammable liquids.
-
Collect: Carefully scoop the absorbed material using spark-proof tools into a designated container for solid hazardous waste.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. The wipes used for decontamination must also be disposed of as hazardous waste.
-
Dispose: Label the solid waste container as "Debris contaminated with this compound" and dispose of it through EHS.
For any spill that is large, occurs outside a fume hood, or involves direct personnel exposure, evacuate the area immediately and contact your institution's EHS emergency line.[19]
Conclusion
The proper disposal of this compound is not merely a regulatory hurdle; it is a fundamental aspect of responsible scientific practice. By understanding the chemical's properties, adhering to strict segregation protocols, and preparing for potential emergencies, you build a self-validating system of safety and compliance. This commitment to meticulous chemical handling protects you, your colleagues, and the wider community, reinforcing the trust placed in us as scientific professionals. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management procedures at your facility.[20]
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How to Dispose of Chemical Waste. Environmental Health and Safety, Iowa State University. [Link]
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Safe Handing & Disposal of Organic Substances. Science Ready. [Link]
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OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]
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How to Properly Manage Hazardous Waste Under EPA Regulations. Enviro-Safe. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Standard Operating Procedure for Use of Halogenated Organic Liquids. Braun Research Group, Northwestern University. [Link]
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Organic Solvents. Environmental Health and Safety, University of Tennessee, Knoxville. [Link]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. A-Plus EHS. [Link]
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Safety Data Sheet for 1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-one. Angene Chemical. [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]
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Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech. [Link]
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OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
